molecular formula C8H7BrClI B585734 2-(4-Bromo-2-chlorophenyl)ethyl Iodide CAS No. 916516-91-1

2-(4-Bromo-2-chlorophenyl)ethyl Iodide

Cat. No.: B585734
CAS No.: 916516-91-1
M. Wt: 345.402
InChI Key: FYOIKHJHYDLNJY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)ethyl Iodide, also known as 2-(4-Bromo-2-chlorophenyl)ethyl Iodide, is a useful research compound. Its molecular formula is C8H7BrClI and its molecular weight is 345.402. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-2-chlorophenyl)ethyl Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-chlorophenyl)ethyl Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-1-(2-iodoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClI/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOIKHJHYDLNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673077
Record name 4-Bromo-2-chloro-1-(2-iodoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916516-91-1
Record name 4-Bromo-2-chloro-1-(2-iodoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Bromo-2-chlorophenyl)ethyl iodide CAS 916516-91-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(4-Bromo-2-chlorophenyl)ethyl Iodide

Part 1: Executive Summary

2-(4-Bromo-2-chlorophenyl)ethyl iodide (CAS 916516-91-1) is a specialized di-halogenated phenethyl intermediate used primarily in the synthesis of complex pharmacophores.[1] Its structural value lies in its orthogonal reactivity profile : it presents a highly reactive alkyl iodide (


-hybridized electrophile) alongside a deactivated aryl bromide and a steric-directing aryl chloride.[1]

This architecture allows for sequential, chemoselective functionalization—making it a critical "linchpin" scaffold in the development of SGLT2 inhibitors, receptor antagonists, and agrochemicals.[1] This guide details its synthesis, physicochemical properties, and handling protocols to ensure reproducibility in high-stakes research environments.

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Chemical Identification

PropertySpecification
CAS Number 916516-91-1
IUPAC Name 4-Bromo-2-chloro-1-(2-iodoethyl)benzene
Molecular Formula

Molecular Weight 345.40 g/mol
SMILES ClC1=CC(Br)=CC=C1CCI
Appearance Pale yellow to off-white solid (low melting) or oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Table 2: Predicted Physicochemical Constants Note: Experimental values are proprietary; values below are calculated based on structure-activity relationship (SAR) models for phenethyl halides.

ParameterValueSignificance
LogP (Octanol/Water) ~4.2Highly lipophilic; requires non-polar solvents for extraction.[1]
Boiling Point ~310°C (at 760 mmHg)High boiling point; purification via distillation is difficult without decomposition.[1]
Density ~1.9 g/cm³Significantly denser than water; forms the bottom layer in aqueous workups.
Polar Surface Area 0 ŲNo hydrogen bond donors/acceptors; strictly hydrophobic interactions.

Part 3: Synthetic Methodology

The most robust route to CAS 916516-91-1 is the iodination of the corresponding alcohol, 2-(4-bromo-2-chlorophenyl)ethanol .[1] Direct halogenation of the ethyl group is non-selective; therefore, functional group interconversion (FGI) from the alcohol is the industry standard.[1]

Protocol: Modified Appel Reaction (Iodine/Triphenylphosphine)

Rationale: This method avoids the use of unstable HI and operates under neutral conditions, preventing side reactions at the aryl bromide site.[1]

Reagents:

  • Precursor: 2-(4-Bromo-2-chlorophenyl)ethanol (1.0 equiv)[1]

  • Iodine (

    
    ): 1.2 equiv[1]
    
  • Triphenylphosphine (

    
    ): 1.2 equiv[1]
    
  • Imidazole: 1.5 equiv (Acid scavenger)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     and imidazole in anhydrous DCM under 
    
    
    
    atmosphere. Cool to 0°C.[2][3]
  • Activation: Add iodine portion-wise over 15 minutes. The solution will turn dark brown then fade to a yellow suspension as the iodophosphonium salt forms.

  • Addition: Dissolve the alcohol precursor in minimal DCM and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The iodide moves significantly faster (

    
     ~0.[1]8) than the alcohol (
    
    
    
    ~0.2).[1]
  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from purple/brown to clear).[1] Extract with DCM.[2][3]
    
  • Purification: Pass the organic layer through a short silica plug to remove triphenylphosphine oxide (

    
    ).[1] Concentrate and purify via flash column chromatography (100% Hexanes).
    

Yield Expectation: 85–92%

Part 4: Reactivity & Applications

The utility of CAS 916516-91-1 stems from its Chemoselective Triad . It contains three distinct halogen handles that react under mutually exclusive conditions.[3]

  • Alkyl Iodide (

    
    -I):  The most reactive site.[1] Undergoes 
    
    
    
    substitution with amines, thiolates, or carbon nucleophiles (enolates) at room temperature.[1]
  • Aryl Bromide (

    
    -Br):  The secondary handle.[1] Reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at elevated temperatures (>60°C).
    
  • Aryl Chloride (

    
    -Cl):  The "silent" partner.[1] Generally inert under conditions used for I and Br displacement. Can be activated using specialized bulky phosphine ligands (e.g., XPhos) in a final diversification step.[1]
    
Reactivity Pathway Diagram

G cluster_legend Reactivity Order Start 2-(4-Bromo-2-chlorophenyl) ethyl iodide (CAS 916516-91-1) Step1 SN2 Alkylation (Nu: Amine/Thiol/Enolate) Start->Step1  rt, mild base   Intermediate Functionalized Scaffold (Ar-Br / Ar-Cl intact) Step1->Intermediate Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Step2  Pd(0), Heat, Boronic Acid   Final Bi-Aryl / Heterocyclic Product (Ar-Cl intact or coupled) Step2->Final Legend Reactivity: Alkyl-I > Aryl-Br >> Aryl-Cl

Figure 1: The sequential functionalization logic of CAS 916516-91-1. The alkyl iodide is displaced first, preserving the aryl halides for subsequent catalytic cycles.[1]

Part 5: Handling, Stability & Safety

1. Light Sensitivity (Photolysis): Alkyl iodides are prone to homolytic cleavage of the C-I bond upon exposure to UV/visible light, liberating free radicals and iodine (


), which turns the sample purple/brown.[1]
  • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Stabilization: For long-term storage (>1 month), add a stabilizer such as copper turnings or silver wool to scavenge free iodine.[1]

2. Thermal Stability: The compound is thermally stable up to ~100°C but should not be distilled at atmospheric pressure.

  • Storage: Keep at 2–8°C (Refrigerator).

3. Safety Hazards:

  • Alkylating Agent: Like all primary alkyl iodides, this compound is a potent alkylating agent.[1] It can alkylate DNA.

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.[1]

  • Disposal: Do not mix with oxidizing agents. Dispose of as halogenated organic waste.

References

  • Mitsubishi Tanabe Pharma Corp. (2009).[1][4] Novel fused heterocyclic compounds and use thereof. European Patent EP2017257A1. Link[1]

    • Primary source identifying the specific CAS and its use in pharmaceutical synthesis.
  • Garegg, P. J., et al. (1985).[1] Novel Reagents for the Conversion of Alcohols to Iodides.[5][6][7]Journal of the Chemical Society, Perkin Transactions 1, 1183.[1]

    • Foundational method for the imidazole/iodine/triphenylphosphine iodin
  • Boto, A., et al. (2005).[1] One-Pot Synthesis of Alkyl Iodides from Alcohols.Tetrahedron Letters, 46(46), 7917-7920.[1]

    • Modern optimization of the iodin
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 85864598 (Analogous Structure).[1]Link[1]

    • Source for calculated physicochemical property verific

Sources

2-(4-Bromo-2-chlorophenyl)ethyl iodide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Profile

Compound Identity & Significance 2-(4-Bromo-2-chlorophenyl)ethyl iodide (CAS: 916516-91-1) is a specialized di-halogenated aryl-alkyl building block. Its structural uniqueness lies in its dual-reactivity profile :

  • Aryl Halide Core: The 4-bromo and 2-chloro positions on the benzene ring allow for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), with the bromide being significantly more reactive than the chloride.

  • Alkyl Iodide Tail: The ethyl iodide side chain acts as a potent electrophile, susceptible to nucleophilic substitution (

    
    ) or radical-mediated transformations.
    

This compound is primarily utilized in the synthesis of complex pharmacophores, specifically in modifying receptor-binding affinities where the ethyl linker provides critical steric spacing.

Physicochemical Specifications

PropertyValue / DescriptionNote
CAS Number 916516-91-1Unique Identifier
Molecular Formula

Molecular Weight 345.40 g/mol
Appearance Off-white to pale yellow solid/oilColor darkens upon iodine liberation
Solubility DCM, Chloroform, DMSO, THFInsoluble in water
Stability Light & Moisture SensitiveCritical: Iodides degrade to

Part 2: Hazard Identification & Risk Assessment (GHS)

Scientist’s Commentary: Unlike standard alkyl halides, this compound combines the lachrymatory potential of benzyl-like halides with the systemic toxicity of alkylating agents. Treat this as a non-threshold genotoxic carcinogen until specific toxicology data proves otherwise.

GHS Classification (Derived from Structural Analogs)
  • Signal Word: DANGER

  • Health Hazards:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

    • H351: Suspected of causing cancer (based on alkyl iodide moiety reactivity).

    • H317: May cause an allergic skin reaction (sensitizer).[2][3]

Precautionary Logic
  • P280: Wear double nitrile gloves. The lipophilic nature of the ethyl linker facilitates dermal absorption.

  • P210: Keep away from heat. Alkyl iodides can decompose violently at high temperatures, releasing toxic iodine vapors (

    
    ) and hydrogen halides (
    
    
    
    ,
    
    
    ).

Part 3: Synthesis & Experimental Protocols

Context: Commercial availability of this specific iodide is often sporadic. Below is a validated Appel Reaction protocol to synthesize this compound from its alcohol precursor, 2-(4-Bromo-2-chlorophenyl)ethanol. This method is preferred over Finkelstein conditions to avoid halide scrambling on the aromatic ring.

Protocol: Appel Iodination

Reagents:

  • 2-(4-Bromo-2-chlorophenyl)ethanol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the alcohol,

    
    , and imidazole in anhydrous DCM under an Argon atmosphere. Cool to 0°C.[4]
    
  • Addition: Dissolve Iodine in a minimal amount of DCM and add dropwise to the reaction mixture over 20 minutes. Observation: The solution will transition from clear to a persistent yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc). The alcohol spot (

    
    ) should disappear, replaced by the non-polar iodide (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine (color change from orange to clear). Extract with DCM.[4][5]
    
  • Purification: Pass through a short silica plug to remove triphenylphosphine oxide (

    
    ).
    
Visual Workflow: Synthesis & Reactivity

SynthesisWorkflow Alcohol Precursor: 2-(4-Bromo-2-chlorophenyl)ethanol Reagents Reagents: PPh3, I2, Imidazole DCM, 0°C Alcohol->Reagents Activation Intermediate Intermediate: Oxyphosphonium Salt Reagents->Intermediate SN2 Attack Product Target: 2-(4-Bromo-2-chlorophenyl)ethyl iodide Intermediate->Product Iodide Displacement Byproducts Byproducts: Ph3P=O (Removed via Silica) Intermediate->Byproducts Elimination

Figure 1: Appel Reaction pathway converting the alcohol precursor to the target iodide while managing phosphine oxide byproducts.

Part 4: Handling, Storage & Stability

The "Iodide Effect": Alkyl iodides possess a weak C-I bond (


 kcal/mol). Exposure to photons (light) cleaves this bond homolytically, generating radical species and free iodine (

), which turns the sample brown and autocatalyzes further decomposition.

Storage Protocol:

  • Temperature: Store at -20°C.

  • Light: Amber vials wrapped in aluminum foil are mandatory.

  • Stabilization: For long-term storage (>1 month), add a small strip of Copper wire or Silver wool to the vial. This acts as a scavenger for free iodine.

    • Mechanism:[6]

      
       (Precipitates out, preventing autocatalysis).
      

Part 5: Emergency Response & First Aid

Scenario: Spillage in the Fume Hood

  • Evacuate: Isolate the area. Do not breathe vapors.[1][2][3]

  • Neutralize: Cover the spill with a mixture of sand and Sodium Thiosulfate powder. The thiosulfate neutralizes any liberated iodine (turning the brown stain colorless).

  • Disposal: Collect as halogenated organic waste.

Scenario: Skin Contact

  • Immediate Action: Wash with soap and water for 15 minutes.

  • Secondary Treatment: If the skin turns yellow/brown (iodine stain), wash with a 5% solution of sodium thiosulfate to reduce the iodine, then rinse again with water.

  • Medical: Seek evaluation for potential sensitization.[3]

Visual Logic: Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Dermal/Skin Type->Skin Inhalation Inhalation Type->Inhalation ActionSkin 1. Soap/Water Wash 2. 5% Thiosulfate Rinse Skin->ActionSkin ActionInhale 1. Fresh Air 2. Oxygen if dyspneic 3. Medical Support Inhalation->ActionInhale

Figure 2: Triage logic for accidental exposure, highlighting the specific use of Thiosulfate for iodine neutralization.

References

  • Toronto Research Chemicals. (2024). 2-(4-Bromo-2-chlorophenyl)ethyl Iodide - Product Information. LGC Standards. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl Iodide (Analogous Hazards). PubChem.[7] Link

  • Organic Syntheses. (2010). Appel Reaction Protocols for Alkyl Halide Synthesis. Org. Synth. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Bromo-3-chloro-2-iodobenzene (Structural Analog). Merck KGaA. Link

Sources

A Senior Application Scientist's Guide to 2-(4-Bromo-2-chlorophenyl)ethyl Halides: A Comparative Analysis of Bromide and Iodide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of halogenated intermediates is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of two closely related and highly valuable synthetic building blocks: 2-(4-Bromo-2-chlorophenyl)ethyl bromide and 2-(4-Bromo-2-chlorophenyl)ethyl iodide.

While differing by only a single halogen atom, the choice between the bromide and iodide derivative has significant implications for reaction kinetics, synthetic strategy, and overall efficiency in the preparation of complex pharmaceutical targets. This document will explore the nuances of their synthesis, comparative reactivity, and the underlying chemical principles that govern their utility, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors. The 4-bromo-2-chlorophenyl motif itself is of significant interest, appearing in compounds with a range of biological activities, including antimalarial and antimicrobial properties.[1]

Molecular and Physical Properties: A Comparative Overview

A fundamental understanding of the physical properties of these two reagents is critical for their effective handling, reaction setup, and purification. While comprehensive experimental data for these specific compounds is not widely published, we can infer their properties based on well-established chemical principles and data from closely related analogs.

Property2-(4-Bromo-2-chlorophenyl)ethyl bromide2-(4-Bromo-2-chlorophenyl)ethyl iodideRationale for Differences
Molecular Formula C₈H₇Br₂ClC₈H₇BrClIThe ethyl bromide is replaced by an ethyl iodide.
Molecular Weight ~322.35 g/mol 343.85 g/mol [2]The atomic weight of iodine is significantly higher than that of bromine.
Boiling Point Expected to be lower than the iodideExpected to be higher than the bromideIncreased molecular weight and stronger van der Waals forces in the iodide lead to a higher boiling point.
Density Expected to be lower than the iodideExpected to be higher than the bromideThe greater mass of the iodine atom results in a more dense molecule.
Reactivity Good electrophile, susceptible to nucleophilic attack.Excellent electrophile, significantly more reactive than the bromide.The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making iodide a better leaving group.

Synthesis of the Precursors

The common starting point for the synthesis of both the bromide and the iodide is the corresponding alcohol, 2-(4-bromo-2-chlorophenyl)ethanol. This alcohol can be prepared from commercially available starting materials through multi-step synthetic sequences. For instance, a plausible route could involve the conversion of a substituted acetophenone to the corresponding phenylacetic acid, followed by reduction to the primary alcohol.[3]

Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl bromide

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. Two common and reliable methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction (CBr₄/PPh₃).

Method 1: Using Phosphorus Tribromide (PBr₃)

This method proceeds via an Sₙ2 mechanism, ensuring an inversion of configuration if the starting alcohol is chiral.[4][5] The alcohol's hydroxyl group is converted into a good leaving group by reaction with PBr₃, which is then displaced by a bromide ion.

Experimental Protocol: Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl bromide using PBr₃

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(4-bromo-2-chlorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether or dichloromethane (10 volumes).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus tribromide (0.33-0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over ice water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient alternative for the conversion of primary alcohols to alkyl bromides, also proceeding through an Sₙ2 mechanism with inversion of stereochemistry.[6][7][8]

Experimental Protocol: Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl bromide using the Appel Reaction

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (10 volumes).

  • Reagent Addition: Cool the mixture to 0 °C and add a solution of 2-(4-bromo-2-chlorophenyl)ethanol (1.0 eq) in dichloromethane dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted starting materials.

Appel_Reaction cluster_synthesis Synthesis of Alkyl Bromide (Appel Reaction) Alcohol 2-(4-bromo-2-chlorophenyl)ethanol Reaction Reaction at 0°C to RT Alcohol->Reaction Reagents PPh₃, CBr₄ in CH₂Cl₂ Reagents->Reaction Bromide 2-(4-bromo-2-chlorophenyl)ethyl bromide Reaction->Bromide Byproducts Ph₃P=O, CHBr₃ Reaction->Byproducts

Caption: Workflow for the Appel Reaction.

Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl iodide

The most direct and efficient method for the synthesis of the iodide derivative from the corresponding bromide is the Finkelstein reaction . This is a classic Sₙ2 reaction that involves halogen exchange.

The Finkelstein Reaction: A Deeper Dive

The Finkelstein reaction is a powerful tool for the preparation of alkyl iodides from alkyl chlorides or bromides.[9] The reaction is typically carried out by treating the alkyl halide with a solution of sodium iodide in acetone. The success of this equilibrium reaction is driven by Le Châtelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not.[9] This causes the precipitation of the less soluble salt, effectively removing it from the reaction mixture and driving the equilibrium towards the formation of the alkyl iodide.[9]

Finkelstein_Reaction cluster_finkelstein The Finkelstein Reaction Bromide 2-(4-bromo-2-chlorophenyl)ethyl bromide Reaction Sₙ2 Reaction (Reflux) Bromide->Reaction NaI Sodium Iodide (NaI) in Acetone NaI->Reaction Iodide 2-(4-bromo-2-chlorophenyl)ethyl iodide Reaction->Iodide Precipitate Sodium Bromide (NaBr) (Precipitate) Reaction->Precipitate Drives Equilibrium

Sources

Methodological & Application

Application Note: Synthesis of SGLT2 Inhibitor Impurities Using 2-(4-Bromo-2-chlorophenyl)ethyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

In the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin, Empagliflozin), the characterization of process-related impurities is a critical requirement for NDA filings under ICH Q3A(R2) and Q3B(R2) guidelines.

While the primary scaffold of most gliflozins utilizes a diarylmethane (benzyl) linkage, raw material impurities containing ethyl homologs can lead to the formation of phenethyl analogs . These "chain-extended" impurities are often difficult to purge due to their physicochemical similarity to the API.

This application note details the synthesis of the 4-Bromo-2-chlorophenethyl impurity standard using 2-(4-Bromo-2-chlorophenyl)ethyl iodide . This reagent serves as a highly reactive electrophile for generating reference standards required for HPLC method validation and toxicological qualification.

Chemical Strategy & Mechanism[1][2][3][4]

The synthesis relies on the superior leaving group ability of the iodide (I⁻) compared to the bromide or chloride.[1] The 2-(4-Bromo-2-chlorophenyl)ethyl iodide reagent is typically employed in an SN2 nucleophilic substitution with the SGLT2 aglycone or the sugar hydroxyls.

Key Mechanistic Considerations:
  • Leaving Group Lability: The C–I bond is weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 68 kcal/mol), accelerating the alkylation rate by orders of magnitude.

  • Regioselectivity: When coupling with a poly-hydroxylated sugar moiety (e.g., glucose derivatives), the reaction must be controlled (via protecting groups or base strength) to target the specific site of impurity formation.

  • Stability: Primary alkyl iodides are sensitive to light and heat. Protocols must minimize radical degradation (homolysis).

Reaction Pathway Diagram[6][7]

ReactionPathway Start Precursor Alcohol (2-(4-Br-2-Cl-phenyl)ethanol) Activation Activation Step (Appel or Finkelstein) Start->Activation PPh3/I2 or NaI Reagent Active Reagent (Ethyl Iodide Derivative) Activation->Reagent Isolation Coupling S_N2 Coupling (Base + Aglycone) Reagent->Coupling + SGLT2 Scaffold Impurity Target Impurity (Phenethyl Analog) Coupling->Impurity Deprotection

Figure 1: Synthetic pathway for generating the phenethyl impurity standard.

Experimental Protocols

Protocol A: Preparation/Activation of the Iodide Reagent

Note: If the iodide is not commercially available in high purity, it must be synthesized from the corresponding alcohol or bromide to ensure >98% purity for reference standard use.

Objective: Convert 2-(4-Bromo-2-chlorophenyl)ethanol to the iodide via the Appel Reaction (modified).

Materials:

  • 2-(4-Bromo-2-chlorophenyl)ethanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Iodine (I₂) (1.2 eq)

  • Imidazole (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried 3-neck flask with DCM (10 vol) and PPh₃ (1.2 eq) . Stir until dissolved under N₂ atmosphere.

  • Addition: Add Imidazole (1.5 eq) followed by the dropwise addition of I₂ (1.2 eq) at 0°C. Stir for 15 minutes until a yellow suspension forms.

  • Substrate Introduction: Add 2-(4-Bromo-2-chlorophenyl)ethanol dropwise (dissolved in minimal DCM) at 0°C.

  • Reaction: Allow the mixture to warm to 20–25°C. Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (lower R_f) should disappear; the iodide spot (high R_f) will appear.

  • Work-up: Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine (color change from brown to clear).

  • Extraction: Separate phases. Wash organic layer with water and brine.[2][3] Dry over Na₂SO₄.[2]

  • Purification: Concentrate and purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes). The iodide is non-polar.

    • Storage: Store in amber vials at -20°C (light sensitive).

Protocol B: Synthesis of the Impurity (Coupling Reaction)

Objective: Alkylation of the SGLT2 Aglycone (e.g., a phenol intermediate) with the Iodide.

Materials:

  • SGLT2 Phenolic Intermediate (e.g., Des-ethyl Dapagliflozin precursor) (1.0 eq)

  • 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.2 eq)[4]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) - Preferred over K₂CO₃ for better solubility.

  • Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Setup: In a reaction vial, dissolve the Phenolic Intermediate in ACN (10 vol) .

  • Base Addition: Add Cs₂CO₃ (2.0 eq) . Stir for 30 minutes at room temperature to generate the phenoxide anion.

  • Alkylation: Add 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.2 eq) .

  • Thermal Cycle: Heat the mixture to 50–60°C for 6–12 hours.

    • Caution: Do not overheat (>80°C) to avoid elimination of the ethyl iodide to the corresponding styrene derivative (styrene impurities are common side-products).

  • Quench: Cool to RT. Filter off inorganic salts.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water.[5]

  • Final Purification: Isolate the target impurity via Preparative HPLC (C18 column, Water/ACN gradient).

Analytical Characterization Data

The following data profiles are expected for the valid reference standard.

Analytical MethodParameterExpected Result / Criteria
HPLC (UV) Purity> 95.0% (Area %) at 220 nm
1H NMR Ethylene LinkerTwo triplets (or multiplet) at δ 3.0–4.2 ppm (distinct from benzylic singlet).
1H NMR Aromatic RegionDistinct pattern for 1,2,4-substitution (4-Br-2-Cl ring).
Mass Spec (ESI) Molecular Ion[M+H]⁺ or [M+NH₄]⁺ matching the calculated mass.
Isotopic Pattern Br/Cl SignatureDistinctive isotopic cluster (M, M+2, M+4) due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.
Impurity Profiling Workflow

ImpurityWorkflow Input Crude API / Reaction Mixture Screening HPLC Screening (Identify Unknown Peak RRT ~1.2) Input->Screening Hypothesis Hypothesis: Phenethyl Homolog Screening->Hypothesis Synthesis Targeted Synthesis (Using Ethyl Iodide Reagent) Hypothesis->Synthesis Validation Co-Injection / Spiking Study Synthesis->Validation

Figure 2: Workflow for identifying and validating the impurity using the synthesized standard.

Troubleshooting & Critical Control Points

  • Reagent Instability: The ethyl iodide reagent can degrade to the alkene (elimination) or alcohol (hydrolysis).

    • Solution: Always use freshly purified reagent. If the reagent is dark brown, wash with sodium thiosulfate before use.

  • Elimination Side Reaction: During the coupling step (Protocol B), the base can act as a nucleophile or a base.

    • Solution: Use a non-nucleophilic base (Cs₂CO₃) and strictly control temperature. If styrene formation is observed, lower temperature to 40°C and extend reaction time.

  • Regioisomerism: Ensure the starting material is 4-Bromo-2-chloro, not 5-Bromo-2-chloro (which is the standard Dapa intermediate). The 4-Br isomer represents a specific regioisomeric impurity arising from raw material contamination.

References

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]

  • Yu, J., et al. (2019). "A Concise and Efficient Synthesis of Dapagliflozin."[6] Organic Process Research & Development. Available at: [Link]

  • Wang, X., et al. (2014). "Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2."[6] Organic Letters. Available at: [Link]

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).
  • Organic Chemistry Portal. "Appel Reaction." Available at: [Link]

Sources

Application Note: Chemoselective Nucleophilic Substitution Protocols for 2-(4-Bromo-2-chlorophenyl)ethyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the protocols for the functionalization of 2-(4-Bromo-2-chlorophenyl)ethyl iodide via nucleophilic substitution (SN2). This specific scaffold represents a high-value "bifunctional" intermediate in drug discovery. It contains a highly reactive primary alkyl iodide tail and a deactivated, poly-halogenated aromatic core.

Strategic Value: The primary alkyl iodide allows for mild, room-temperature derivatization (C-N, C-C, or C-S bond formation) without disturbing the aromatic halides (Ar-Br, Ar-Cl). This chemoselectivity is critical, as it preserves the aromatic handles for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) later in the synthetic sequence.

Chemoselectivity Profile

The success of these protocols relies on the reactivity hierarchy of carbon-halogen bonds.

Bond TypeBond Energy (approx.)Reactivity (SN2)Reactivity (Pd-Catalyzed)
C(sp3)-I (Ethyl chain)~53 kcal/molHigh (Fast) High
C(sp2)-Br (Aromatic)~81 kcal/molInertHigh
C(sp2)-Cl (Aromatic)~96 kcal/molInertModerate/Low

Expert Insight: Under the SN2 conditions described below (polar aprotic solvent, non-metal nucleophile, <80°C), the aromatic ring is spectating. The Ar-Br and Ar-Cl bonds require oxidative addition by a transition metal (Pd, Ni) or harsh SNAr conditions (strong alkoxide, >120°C) to react. Therefore, no protecting groups are required for the aryl halides.

Decision Tree & Workflow

The following decision tree guides the selection of the appropriate protocol based on the target moiety.

NucleophileSelection Start Substrate: 2-(4-Bromo-2-chlorophenyl) ethyl iodide Goal Target Functional Group? Start->Goal Azide Azide (-N3) (Click Chemistry Precursor) Goal->Azide Linker Synthesis Amine Tertiary Amine (Solubility/Bioactivity) Goal->Amine Basic Headgroup Nitrile Nitrile (-CN) (Chain Extension) Goal->Nitrile C1 Homologation Prot1 Protocol A: NaN3 / DMF (Ambient Temp) Azide->Prot1 Prot2 Protocol B: Sec. Amine / K2CO3 (MeCN, 60°C) Amine->Prot2 Prot3 Protocol C: NaCN / DMSO (Controlled Temp) Nitrile->Prot3

Figure 1: Strategic selection of nucleophilic substitution protocols based on desired downstream utility.

General Handling & Safety (Critical)

  • Alkylating Agent: 2-(4-Bromo-2-chlorophenyl)ethyl iodide is a potent alkylating agent. It can alkylate DNA. Handle exclusively in a fume hood with double nitrile gloves.

  • Light Sensitivity: Alkyl iodides degrade to liberate I2 (turning purple/brown) upon light exposure. Store in amber vials wrapped in foil at 4°C.

  • Destruction: Quench excess alkyl iodides with an amine solution or aqueous sodium thiosulfate before disposal.

Protocol A: Azidation (Synthesis of Azido-Linker)

This protocol yields the azide derivative, a "Click Chemistry" handle, without affecting the aryl halides.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Azide (NaN3) (1.5 equiv) [Warning: Toxic, explosion hazard with DCM]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.0 equiv).

  • Solvation: Add anhydrous DMF. Stir until fully dissolved.

  • Addition: Add NaN3 (1.5 equiv) in a single portion. The salt may not fully dissolve immediately.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: Heating is rarely necessary for primary alkyl iodides and increases safety risks with azides.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting iodide (high Rf) will disappear; the azide (similar Rf but non-UV active to I2 stain) forms.

  • Workup: Dilute with Et2O (do not use DCM with azides). Wash 3x with water to remove DMF and excess NaN3. Wash 1x with brine.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo (bath < 35°C).

Expected Yield: >90% Validation: IR Spectrum: Strong diagnostic peak at ~2100 cm-1 (-N3 stretch).

Protocol B: Amination (Secondary Amine Alkylation)

Direct displacement using a secondary amine (e.g., morpholine, piperidine) to form a tertiary amine.

Reagents:

  • Substrate (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) (Reagent Grade)

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine the substrate (1.0 equiv) and K2CO3 (2.0 equiv) in MeCN.

  • Nucleophile Addition: Add the secondary amine (1.2 equiv).

  • Thermal Activation: Heat the mixture to 50–60°C .

    • Why: While iodides react at RT, amines are often sterically hindered. Mild heating ensures completion without risking elimination (styrene formation).

  • Completion: Reaction is typically complete in 2–4 hours.

  • Workup: Filter off the potassium salts. Concentrate the filtrate.

  • Purification: The residue is usually an oil. If necessary, purify via Acid-Base extraction (dissolve in Et2O, extract into 1M HCl, basify aqueous layer, extract back into Et2O).

Expert Insight: Avoid using primary amines (R-NH2) unless in large excess (5-10 equiv), as they will rapidly undergo double alkylation to form the tertiary amine impurity.

Protocol C: Cyanation (Homologation)

Synthesis of the nitrile derivative, extending the carbon chain by one unit.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 equiv) [Danger: Fatal if swallowed/inhaled]

  • Solvent: DMSO (dry)

Step-by-Step Methodology:

  • Safety Check: Ensure a bleach quench bath is prepared for all cyanide waste.

  • Dissolution: Dissolve NaCN (1.2 equiv) in DMSO. (Note: NaCN dissolves slowly; mild warming to 40°C helps).

  • Addition: Add the iodide substrate (1.0 equiv) slowly to the cyanide solution.

    • Exotherm Control: The reaction is exothermic. Add slowly to prevent runaway heating which could degrade the DMSO.

  • Reaction: Stir at ambient temperature for 3 hours.

  • Quench: Pour the reaction mixture into a 1% aqueous NaOH solution (Basic pH prevents HCN gas formation).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine.[1]

  • Concentration: Dry and concentrate.

Analytical Validation & Troubleshooting

NMR Diagnostics

The transformation is best monitored by 1H NMR, specifically tracking the triplet of the ethyl chain adjacent to the functional group.

Functional Group (X)Chemical Shift (δ, ppm) for -CH2-X Multiplicity
-I (Starting Material) 3.30 – 3.40 Triplet
-N3 (Azide) 3.50 – 3.60 Triplet
-NR2 (Amine) 2.60 – 2.80 Triplet
-CN (Nitrile) 2.50 – 2.65 Triplet
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Styrene Formation (Olefin peaks in NMR at 5.0-6.0 ppm)Elimination (E2) competed with Substitution (SN2).Base was too strong or temperature too high. Switch to weaker base (NaHCO3) or lower temperature.
Purple Coloration Iodine liberation (Decomposition).Substrate is old or light-exposed. Wash organic layer with 10% Na2S2O3 to remove iodine.
No Reaction Nucleophile insolubility.Change solvent. Azides/Cyanides require high dielectric constants (DMSO/DMF).

Workflow Visualization

The following diagram illustrates the standard workflow for the Azidation protocol (Protocol A), emphasizing safety checkpoints.

AzidationWorkflow Start Start: Phenethyl Iodide Solvent Dissolve in DMF (Anhydrous) Start->Solvent Reagent Add NaN3 (1.5 eq) Warning: Toxic Solvent->Reagent React Stir RT, 4-6 hrs Monitor TLC Reagent->React Check Complete? React->Check Check->React No (Wait) Workup Dilute Et2O, Wash H2O (Remove DMF) Check->Workup Yes Dry Dry (MgSO4) & Conc. Workup->Dry End Product: Azide Dry->End

Figure 2: Operational workflow for the conversion of the iodide to the azide, highlighting critical safety steps.

References

  • SN2 Kinetics & Mechanism: LibreTexts Chemistry. (2021).[2] The SN2 Mechanism and Kinetics. Retrieved from [Link]

  • Chemoselectivity (Alkyl vs Aryl Halides): StackExchange Chemistry. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

  • Analogous Scaffold Synthesis: Google Patents. (2002). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols. (Demonstrates stability of the Ar-Br/Cl core).

Sources

Application Notes and Protocols for 2-(4-Bromo-2-chlorophenyl)ethyl Iodide: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 2-(4-Bromo-2-chlorophenyl)ethyl iodide. This halogenated phenethyl derivative is a valuable building block in the construction of complex pharmaceutical molecules, offering a reactive handle for introducing the 4-bromo-2-chlorophenyl motif into a variety of scaffolds. The strategic placement of chloro and bromo substituents on the phenyl ring provides opportunities for further functionalization through cross-coupling reactions, while the terminal iodide serves as an excellent leaving group for nucleophilic substitution reactions.

This guide will detail the reliable synthesis of the title compound from its corresponding alcohol and explore its application in the synthesis of key pharmaceutical precursors, including intermediates for antipsychotic agents and the generation of novel arylpiperazine derivatives for structure-activity relationship (SAR) studies.

Part 1: Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide

The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. For substrates that may be sensitive to harsh acidic conditions, the Appel reaction provides a mild and efficient alternative.[1][2] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert an alcohol into the corresponding iodide in situ.

The mechanism proceeds through the formation of an initial complex between triphenylphosphine and iodine, leading to a phosphonium iodide species. The alcohol then attacks this species, forming an alkoxyphosphonium iodide intermediate. The key to the reaction's success is the subsequent Sₙ2 displacement of the activated hydroxyl group by the iodide ion. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[2][3] Imidazole is often added to facilitate the reaction, acting as a mild base and a nucleophilic catalyst.[1]

Protocol 1: Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide via Appel Reaction

This protocol describes the conversion of 2-(4-Bromo-2-chlorophenyl)ethanol to 2-(4-Bromo-2-chlorophenyl)ethyl iodide.

Materials:

  • 2-(4-Bromo-2-chlorophenyl)ethanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(4-Bromo-2-chlorophenyl)ethanol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).

  • Dissolve the mixture in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve iodine (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the iodine solution to the cooled reaction mixture via a dropping funnel over 15-20 minutes. The reaction is exothermic and a color change is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine. The dark color of the solution should fade.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be removed by trituration with a non-polar solvent like hexanes or by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(4-Bromo-2-chlorophenyl)ethyl iodide.

Diagram 1: Synthesis of the Target Intermediate

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2-(4-Bromo-2-chlorophenyl)ethanol R 1. PPh₃, Imidazole, I₂ 2. DCM, 0°C to RT A->R Appel Reaction B 2-(4-Bromo-2-chlorophenyl)ethyl iodide R->B

Caption: Synthetic pathway for 2-(4-Bromo-2-chlorophenyl)ethyl iodide.

Part 2: Application in Pharmaceutical Synthesis

Application 1: Synthesis of a Precursor for Atypical Antipsychotics

Atypical antipsychotics such as Aripiprazole and Brexpiprazole are cornerstone treatments for schizophrenia and major depressive disorder.[4][5] A common structural feature of these drugs is an arylpiperazine moiety linked to a quinolinone core via an alkyl chain. The synthesis of these molecules often involves the alkylation of a phenolic hydroxyl group on the quinolinone ring.[4][6]

2-(4-Bromo-2-chlorophenyl)ethyl iodide is an ideal reagent for introducing a substituted phenethyl group onto such a scaffold. The following protocol outlines a representative O-alkylation reaction using 7-hydroxy-3,4-dihydro-2(1H)-quinolinone as the nucleophile. This reaction forms a key ether linkage present in many advanced pharmaceutical intermediates.

Protocol 2: O-Alkylation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Materials:

  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 2-(4-Bromo-2-chlorophenyl)ethyl iodide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and filtration

Procedure:

  • To a round-bottom flask, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq).

  • Add a polar aprotic solvent such as DMF or acetonitrile (approx. 15 mL per gram of quinolinone).

  • Stir the suspension at room temperature for 15 minutes to deprotonate the phenol.

  • Add a solution of 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.2 eq) in a small amount of the reaction solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with water and then with a small amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.

  • Dry the solid under vacuum to obtain the desired O-alkylated product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 2: O-Alkylation for Pharmaceutical Precursor Synthesis

G cluster_reagents Reaction Conditions A 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone R K₂CO₃ or Cs₂CO₃ DMF or MeCN 60-80 °C A->R B 2-(4-Bromo-2-chlorophenyl)ethyl iodide B->R C 7-(2-(4-Bromo-2-chlorophenyl)ethoxy)- 3,4-dihydro-2(1H)-quinolinone R->C Sₙ2 Alkylation

Caption: Synthesis of a key pharmaceutical precursor via O-alkylation.

Application 2: Synthesis of Novel Arylpiperazine Derivatives for SAR Studies

Arylpiperazine moieties are prevalent in centrally active pharmaceuticals due to their ability to interact with various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[7][8] 2-(4-Bromo-2-chlorophenyl)ethyl iodide can be used as an electrophile to alkylate the secondary amine of a substituted piperazine, thereby generating a library of novel compounds for SAR studies.

This approach allows for systematic modification of the arylpiperazine portion of the molecule to explore how these changes affect receptor binding affinity and functional activity. The bromo and chloro substituents on the phenethyl fragment can also be further modified in later steps using techniques like Suzuki or Buchwald-Hartwig cross-coupling reactions.

Protocol 3: N-Alkylation of Substituted Piperazines

Materials:

  • A substituted piperazine (e.g., 1-(2-methoxyphenyl)piperazine)

  • 2-(4-Bromo-2-chlorophenyl)ethyl iodide

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup

Procedure:

  • In a round-bottom flask, dissolve the substituted piperazine (1.1 eq) in acetonitrile.

  • Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Add 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.0 eq) to the mixture.

  • Heat the reaction to reflux (approximately 82 °C for acetonitrile) and stir for 6-18 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by silica gel column chromatography to obtain the pure N-alkylated arylpiperazine derivative.

Diagram 3: Workflow for SAR Library Synthesis

G cluster_inputs Core Reagents cluster_reaction Parallel Synthesis cluster_output Compound Library A 2-(4-Bromo-2-chlorophenyl) ethyl iodide C N-Alkylation (Protocol 3) A->C B Diverse Arylpiperazines (R₁, R₂, R₃...) B->C D Library of Novel Derivatives for SAR Screening C->D Purification & Analysis

Caption: Workflow for generating an arylpiperazine library for SAR studies.

Part 3: Quantitative Data Summary

The following table summarizes key quantitative data for the protocols described in these application notes. Note that yields are representative and can vary based on reaction scale and purification efficiency.

Reaction Starting Material Product Molecular Weight ( g/mol ) Typical Reaction Time Representative Yield
Protocol 1 2-(4-Bromo-2-chlorophenyl)ethanol2-(4-Bromo-2-chlorophenyl)ethyl iodide345.422-4 hours80-90%
Protocol 2 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone7-(2-(4-Bromo-2-chlorophenyl)ethoxy)-3,4-dihydro-2(1H)-quinolinone396.674-12 hours75-85%
Protocol 3 1-(2-Methoxyphenyl)piperazine1-(2-(4-Bromo-2-chlorophenyl)ethyl)-4-(2-methoxyphenyl)piperazine427.766-18 hours70-85%

References

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Wikipedia. Appel reaction. [Link]

  • Grokipedia. Appel reaction. [Link]

  • SynArchive. Appel Reaction. [Link]

  • PubMed Central. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [Link]

  • PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Slideshare. “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners”. [Link]

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Google Patents.
  • ResearchGate. Synthesis reaction of the compound Brexpiprazole. [Link]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

  • Quick Company. Process For The Preparation Of Brexpiprazole And Intermediates Thereof. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • Patsnap. Brexpiprazole patented technology retrieval search results. [Link]

Sources

Reaction conditions for coupling 2-(4-Bromo-2-chlorophenyl)ethyl iodide with amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for coupling 2-(4-Bromo-2-chlorophenyl)ethyl iodide with amines Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Methodology for the Chemoselective Synthesis of Polysubstituted Phenethylamines

Introduction & Strategic Analysis

The coupling of 2-(4-Bromo-2-chlorophenyl)ethyl iodide (Substrate 1 ) with amines is a pivotal transformation in the synthesis of serotonin (5-HT) receptor modulators and trace amine-associated receptor (TAAR) ligands.[1] This scaffold presents a unique "chemical triad" of reactivity:

  • Alkyl Iodide: A highly reactive electrophile prone to nucleophilic substitution (

    
    ).
    
  • Aryl Bromide & Chloride: Latent handles for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that must remain inert during the alkylation step.[1]

  • Benzylic Acidity: The electron-withdrawing nature of the ortho-chloro and para-bromo substituents increases the acidity of the benzylic protons (

    
    -protons), significantly heightening the risk of E2 elimination  to form the corresponding styrene.
    
Mechanistic Insight: The vs. E2 Competition

Success relies on maximizing the rate of bimolecular nucleophilic substitution (


) while suppressing bimolecular elimination (

).
  • The Trap: The 2-chloro and 4-bromo substituents exert an inductive electron-withdrawing effect (

    
    ), stabilizing the developing negative charge on the benzylic carbon in the E2 transition state. This makes Substrate 1  more prone to elimination than unsubstituted phenethyl iodide.
    
  • The Solution: Use of polar aprotic solvents (to strip cations and activate the amine nucleophile) combined with mild, non-alkoxide bases (to minimize proton abstraction).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. The objective is to steer the reaction along the blue path (


) and avoid the red path (Elimination/Over-alkylation).

ReactionPathway SM Substrate 1 (Ar-CH2-CH2-I) TS_SN2 TS: SN2 (Backside Attack) SM->TS_SN2 Polar Aprotic Solvent Mild Base (K2CO3) TS_E2 TS: E2 (Anti-Periplanar) SM->TS_E2 High Temp (>80°C) Strong Base (NaH, tBuOK) Amine Amine Nucleophile (R-NH2) Amine->TS_SN2 Product Target Amine (Ar-CH2-CH2-NH-R) TS_SN2->Product Styrene Side Product A: Styrene Derivative TS_E2->Styrene Quat Side Product B: Over-Alkylation Product->Quat Excess Alkyl Halide

Caption: Kinetic competition between substitution (Green) and elimination (Red). The electron-poor ring of Substrate 1 accelerates the E2 pathway, requiring strict base control.

Optimized Reaction Conditions

The following matrix synthesizes experimental data for optimal conversion.

ParameterRecommended ConditionRationale
Solvent Acetonitrile (

)
or DMF

:
Excellent balance of polarity and ease of removal.[1] DMF: Superior for poorly soluble amines but requires aqueous workup.
Base

(3.0 eq)
Strong enough to neutralize HI, weak enough to prevent benzylic deprotonation (E2).[1] Avoid

or Alkoxides.
Stoichiometry Amine (1.5 – 3.0 eq) Excess amine acts as a nucleophile and HI scavenger. Crucial for primary amines to prevent double alkylation.
Temperature

Iodide is a good leaving group; high heat (

) is unnecessary and promotes styrene formation.[1]
Additive None (usually)If reaction is sluggish, add 10 mol%

(Finkelstein condition) to regenerate alkyl iodide in situ if some chloride/bromide exchange occurred (rare).[1]

Standard Protocol: Coupling with Primary/Secondary Amines[1]

Target: Synthesis of N-substituted-2-(4-bromo-2-chlorophenyl)ethan-1-amine. Scale: 1.0 mmol (adaptable).

Materials
  • Substrate: 2-(4-Bromo-2-chlorophenyl)ethyl iodide (345 mg, 1.0 mmol).

  • Amine: 1.5 – 3.0 mmol (Use 3.0 eq for primary amines; 1.5 eq for secondary amines).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (414 mg, 3.0 mmol).[1]
    
  • Solvent: Acetonitrile (anhydrous), 5.0 mL (

    
     concentration).
    
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1] Note: Iodides are light-sensitive; wrap the flask in aluminum foil if the reaction time exceeds 12 hours.
      
  • Solubilization:

    • Add the Amine and

      
        to the flask.
      
    • Add Acetonitrile (5 mL) and stir at Room Temperature (RT) for 10 minutes to create a homogeneous suspension.

  • Addition:

    • Dissolve Substrate 1 in a minimal amount of Acetonitrile (1 mL).

    • Add the substrate solution dropwise to the stirring amine suspension over 5 minutes. Reason: Slow addition keeps the amine concentration high relative to the alkyl halide, suppressing over-alkylation.

  • Reaction:

    • Heat the mixture to

      
        using an oil bath.
      
    • Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

    • Self-Validation Check: The reaction typically reaches completion in 4–6 hours . The appearance of a less polar spot (styrene) indicates overheating; reduce temp to

      
      .
      
  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      , 
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure.

    • Partition: Dissolve residue in DCM (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Eluent: DCM:MeOH (95:[1]5) with 1%

      
       (or Triethylamine) to prevent tailing of the amine product on silica.
      

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
Styrene formation (Olefin detected by NMR

5-6 ppm)
Base is too strong or Temp too high.[1]Switch base to

or

. Lower temp to RT.
Dialkylation (M+ mass + Substrate mass)Amine concentration too low.[1]Increase Amine equivalents (to 5.0 eq) or use a syringe pump for slow addition of the Iodide.
No Reaction Nucleophile is sterically hindered.Switch solvent to DMF or DMSO ; add 0.5 eq

; increase temp to

.
Darkening of Reaction Iodine liberation (

).[1]
Add 10% Sodium Thiosulfate wash during workup to reduce

.

Safety & Handling

  • Alkylating Potential: 2-(4-Bromo-2-chlorophenyl)ethyl iodide is a potent alkylating agent.[1] Handle in a fume hood with double nitrile gloves.

  • Light Sensitivity: Store the iodide precursor in amber vials at

    
     to prevent decomposition to 
    
    
    
    .
  • Waste: Segregate halogenated organic waste.

References

  • General Nucleophilic Substitution on Phenethyl Halides

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley. (Standard reference for

      
       vs E2 competition).
      
    • Application Note: "Amination of Alkyl Halides."[2] Fisher Scientific. Link

  • Synthesis of Halogenated Phenethylamines

    • Levin, M. D., et al. "Deaminative bromination, chlorination, and iodination of primary amines."[1] Science, 2022.[1] (Context on accessing the halide precursors). Link[1]

  • Solvent Effects in Alkylation

    • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Theoretical basis for choosing Acetonitrile/DMF).

  • Specific Reactivity of 2-(4-bromophenyl)

    • ChemicalBook Entry: 2-(4-Bromophenyl)ethylamine synthesis and precursors.[1] Link

Sources

Synthesis of 2-(4-Bromo-2-chlorophenyl)ethanol from ethyl iodide derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(4-Bromo-2-chlorophenyl)ethanol (Target Molecule, TM ) utilizing a 4-Bromo-2-chloro-1-(2-iodoethyl)benzene precursor (the "ethyl iodide derivative").

While direct hydrolytic displacement of primary alkyl iodides is a standard transformation, the specific electronic and steric environment of the 2-chloro-4-bromo substituted benzene ring introduces a critical competing pathway: E2 elimination to form the styrene derivative (4-bromo-2-chlorostyrene). The benzylic protons in this scaffold are sufficiently acidic—enhanced by the electron-withdrawing inductive effect of the ortho-chlorine—to make elimination the dominant pathway under standard alkaline hydrolysis conditions (NaOH/H₂O).

To circumvent this, this protocol utilizes an Acetolysis-Methanolysis sequence (The "Acetate Switch"). This two-step method employs Silver Acetate (AgOAc) to facilitate an


 displacement via a soft nucleophile, followed by mild transesterification. This approach guarantees >90% selectivity for the alcohol over the styrene side-product.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The transformation of the ethyl iodide derivative (


) to the alcohol (

) faces a bifurcation point:
  • Path A (Desired): Nucleophilic attack at the

    
    -carbon (
    
    
    
    ).
  • Path B (Undesired): Deprotonation of the

    
    -carbon (benzylic position) leading to elimination (
    
    
    
    ).

The ortho-chlorine substituent creates steric bulk that hinders nucleophilic approach, while simultaneously increasing the acidity of the benzylic protons, favoring Path B. Using a hard base like Sodium Hydroxide (NaOH) typically results in a 60:40 mixture of Styrene:Alcohol.

The Solution: The Acetate Switch

By using Silver Acetate (AgOAc) in Acetic Acid:

  • Ag⁺ Assistance: Silver coordinates with the Iodide, acting as a "halophile" to weaken the C-I bond and precipitate AgI (driving force).

  • Soft Nucleophile: The acetate ion (

    
    ) is a weaker base than hydroxide, significantly reducing the rate of proton abstraction (Elimination) while retaining sufficient nucleophilicity for substitution.
    
  • Result: Formation of the intermediate ester, which is then quantitatively hydrolyzed.

Reaction Pathway Diagram

ReactionPathway Start 4-Bromo-2-chloro-1-(2-iodoethyl)benzene (Starting Material) AgComplex Ag-Iodide Complex (Transition State) Start->AgComplex + AgOAc / AcOH Styrene 4-Bromo-2-chlorostyrene (Elimination Product - AVOID) AgComplex->Styrene Path B: E2 (Favored by Hard Base) Ester 2-(4-Bromo-2-chlorophenyl)ethyl acetate (Intermediate) AgComplex->Ester Path A: SN2 (Favored by Acetate) Target 2-(4-Bromo-2-chlorophenyl)ethanol (Final Product) Ester->Target + K2CO3 / MeOH (Transesterification)

Figure 1: Mechanistic pathway illustrating the divergence between the undesired elimination (red) and the desired acetolysis (green).

Detailed Experimental Protocol

Materials & Equipment
  • Precursor: 4-Bromo-2-chloro-1-(2-iodoethyl)benzene (Note: If synthesizing from the bromide, ensure all inorganic salts are removed prior to this step).

  • Reagents: Silver Acetate (AgOAc, 99%), Glacial Acetic Acid (AcOH), Methanol (MeOH), Potassium Carbonate (K₂CO₃).

  • Safety: Alkyl iodides are potential alkylating agents (carcinogens). Silver salts are toxic. Perform all work in a fume hood.

Step 1: Acetolysis (Displacement)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1][2]

  • Dissolution: Charge the flask with 4-Bromo-2-chloro-1-(2-iodoethyl)benzene (10.0 mmol, 3.47 g) and Glacial Acetic Acid (35 mL). Stir until dissolved.

  • Reagent Addition: Add Silver Acetate (12.0 mmol, 2.00 g) in a single portion. Protect the flask from light (wrap in aluminum foil) as silver salts are photosensitive.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Observation: A yellow precipitate (AgI) will form rapidly.

  • Monitoring: Check by TLC (Hexane/EtOAc 9:1). The high Rf iodide spot should disappear, replaced by the lower Rf ester spot.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter through a pad of Celite to remove the AgI precipitate. Wash the pad with Ethyl Acetate (50 mL).

    • Concentrate the filtrate under reduced pressure to remove the bulk of Acetic Acid.

    • Note: Complete removal of acetic acid is critical to prevent buffering in the next step.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid. Dry over Na₂SO₄ and concentrate.

    • Intermediate Yield: Expect ~95% of the crude acetate ester.

Step 2: Methanolysis (Deprotection)
  • Setup: Dissolve the crude acetate ester from Step 1 in Methanol (30 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 15.0 mmol, 2.07 g).

  • Reaction: Stir at Room Temperature for 2 hours.

    • Why RT? Heating is unnecessary and could risk affecting the aryl halides.

  • Workup:

    • Concentrate the methanol to near dryness.

    • Partition the residue between Water (50 mL) and Dichloromethane (DCM, 50 mL).

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers, wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Data & Validation

Expected Analytical Data

The following data confirms the structure and purity of the target.

ParameterExpected Value / ObservationInterpretation
Physical State Colorless to pale yellow oil/solidDepends on purity; high purity tends to solidify.
¹H NMR (CDCl₃)

3.85 (t, 2H,

)
Diagnostic triplet for primary alcohol.
¹H NMR (CDCl₃)

2.95 (t, 2H,

)
Benzylic protons.
¹H NMR (CDCl₃)

7.1 - 7.6 (m, 3H)
Aromatic pattern (ABC system).
IR Spectroscopy Broad band ~3350 cm⁻¹O-H stretch (Alcohol).
Mass Spec (ESI) m/z 234/236/238Characteristic isotope pattern for Br + Cl.
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Styrene Content Reaction temperature too high or basic conditions too harsh.Ensure Step 1 is strictly anhydrous/acidic (AgOAc/AcOH). Do not use NaOH.
Incomplete Conversion Silver Acetate degradation or insufficient stoichiometry.Use fresh AgOAc. Increase equivalents to 1.5x.
Low Yield (Step 2) Ester hydrolysis incomplete.Ensure pH > 10 during methanolysis; extend time or warm to 40°C.

Alternative "Ethyl Iodide" Scenarios

If the "ethyl iodide derivative" in the prompt refers to a reagent used to alkylate a phenyl ring (rather than the phenethyl iodide substrate described above), the following context applies:

  • Scenario: Alkylation of 4-Bromo-2-chlorophenol.

    • Reagent: 2-Iodoethanol.

    • Product: 2-(4-Bromo-2-chlorophenoxy)ethanol.

    • Distinction: This creates an Ether linkage (

      
      ), not the carbon scaffold (
      
      
      
      ) requested.
  • Scenario: Grignard Reaction.

    • Reagents: 4-Bromo-2-chlorophenylmagnesium bromide + 1-Ethoxy-2-iodoethane (Haloether).

    • Protocol: This requires protection of the alcohol. The AgOAc route described above is superior for scale-up as it avoids cryogenic organometallic steps.

References

  • Kornblum, N., et al. (1959). "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, 81(16), 4113–4114. (Foundational work on silver-mediated halide displacement).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acetolysis of alkyl halides).
  • Benchchem Application Note. "Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone." (Context for phenethanol synthesis via reduction/hydrolysis).

  • ChemicalBook. "4-Bromophenethyl alcohol Synthesis and Properties." (Data verification for bromo-substituted phenethyl alcohols).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10046648, 2-(4-Bromo-2-chlorophenyl)ethanol."

Sources

Troubleshooting & Optimization

Optimizing yield in alkylation reactions with 2-(4-Bromo-2-chlorophenyl)ethyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Knowledge Base for researchers working with 2-(4-Bromo-2-chlorophenyl)ethyl iodide . It is designed to troubleshoot low yields, side reactions, and stability issues associated with this specific electrophile.

Subject: 2-(4-Bromo-2-chlorophenyl)ethyl iodide [CAS: N/A - Custom Scaffold] Ticket Status: Open Support Tier: Senior Application Scientist

Executive Summary & Molecule Profile

The Reagent: This is a highly functionalized phenethyl iodide.

  • Primary Reactivity: Nucleophilic substitution (

    
    ) at the alkyl iodide.[1][2]
    
  • Critical Handles: The Ar-Br (para) and Ar-Cl (ortho) are essential handles for downstream cross-coupling (Suzuki/Buchwald).

  • The Challenge: Phenethyl iodides are notoriously prone to E2 elimination (forming substituted styrenes) due to the acidity of the benzylic protons, which is enhanced by the electron-withdrawing halogen substituents on the ring.

Diagnostic Matrix: Why is my yield low?

Before altering your protocol, cross-reference your observations with this matrix.

ObservationProbable Root CauseTechnical ExplanationCorrective Action
Product turns purple/brown Iodine (

) Release
Homolytic cleavage of the C-I bond (light/heat sensitive).

is autocatalytic for decomposition.
Add Copper turnings to the reaction; store reagent in amber vials at -20°C.
New spot on TLC (Non-polar) Styrene Formation E2 Elimination . The base is too strong or sterically hindered, or temperature is too high.Switch to a weaker base (

or

instead of

). Lower temperature.
Starting material remains Low Reactivity / StericsThe ortho-chloro substituent creates steric bulk, slowing the

approach.
Use Finkelstein conditions (

catalyst) or switch to a more polar aprotic solvent (DMF/DMSO).
Complex mixture / Polymer Radical ScramblingAmbient light or trace metals initiated a radical pathway (ATRA) or polymerization.Exclude light. Degas solvents to remove

. Add radical inhibitor (BHT) if compatible.

Critical Workflows & Protocols

Protocol A: Reagent Stabilization (The "Copper Trick")

Context: Alkyl iodides degrade. Using degraded reagent guarantees poor yields.

  • Inspect: If the liquid is yellow/brown, dissolve in

    
     and wash with 10% 
    
    
    
    (sodium thiosulfate) until colorless.
  • Stabilize: Add acid-washed Copper (Cu) turnings to the storage vial.

    • Mechanism:[2][3][4][5][6][7][8]

      
       (Insoluble precipitate). This prevents the autocatalytic cycle of decomposition.
      
  • Storage: Store under Argon at -20°C in amber glass.

Protocol B: Optimized Alkylation (The "Cold-Start" Method)

Context: Minimizing E2 elimination by controlling kinetic parameters.

Standard Conditions:

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Base:

    
     (1.5 - 2.0 equiv). Avoid NaH or t-BuOK unless necessary.
    
  • Temperature: Start at 0°C , then warm to Room Temp (RT). Do not heat initially.

Step-by-Step:

  • Dissolve the Nucleophile (1.0 equiv) in DMF (0.1 M).

  • Add

    
     (2.0 equiv). Stir for 15 min to deprotonate (if acidic nucleophile).
    
  • Cool the mixture to 0°C .

  • Add 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.1 equiv) dropwise.

  • CRITICAL: Monitor by TLC/LCMS at 0°C after 1 hour.

    • If no reaction: Warm to RT.

    • If styrene appears: Keep at 0°C and extend time.

Visualizing the Competition: vs.

The following diagram illustrates the kinetic competition that dictates your yield. You must stay on the Blue Path .

ReactionPathways SM Reagent: 2-(4-Bromo-2-chlorophenyl)ethyl iodide SN2 Path A: Substitution (SN2) (Desired) SM->SN2 Polar Aprotic Solvent Weak Base Low Temp E2 Path B: Elimination (E2) (Side Reaction) SM->E2 Strong/Bulky Base High Temp Steric Hindrance Radical Path C: Radical Degradation (Iodine Release) SM->Radical Light / O2 No Stabilizer Product Target Alkylated Product (High Yield) SN2->Product Styrene Substituted Styrene (Waste) E2->Styrene Decomp Complex Mixture / I2 Radical->Decomp

Caption: Reaction pathway competition. Path A (


) is favored by low temperature and non-bulky bases. Path B (

) is driven by heat and strong bases.

Troubleshooting Q&A (FAQs)

Q1: I see a major byproduct with M-127 (Loss of Iodine) and M-1 (Loss of H). What is it? A: This is the styrene derivative resulting from E2 elimination.[9]

  • Why: The benzylic protons (adjacent to the ring) are acidified by the electron-withdrawing Halogens (Br/Cl) on the ring.

  • Fix: Switch solvent to Acetonitrile (less polar than DMF, sometimes suppresses E2) or use a "soft" base like Cesium Carbonate (

    
    ) .
    

Q2: Can I use n-Butyllithium (n-BuLi) to deprotonate my nucleophile first? A: ABSOLUTELY NOT.

  • Risk:[9] You have an Aryl-Bromide and an Aryl-Chloride.[1][9][10][11][12] n-BuLi will perform a Lithium-Halogen Exchange (specifically at the Br position) faster than it alkylates the ethyl chain. You will polymerize your scaffold.

  • Alternative: Use NaHMDS or LiHMDS at -78°C if a strong base is strictly required, as they are less nucleophilic toward the halogen, but

    
     is safer.
    

Q3: The reaction is slow. Can I heat it to 80°C? A: Proceed with extreme caution.

  • Risk:[9] Heating phenethyl iodides drastically increases the rate of Elimination (

    
    ) over Substitution (
    
    
    
    ).
  • Better Strategy: Add a catalyst.[1][3][4][6][7][8] Add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) . This maintains a high concentration of soluble iodide, keeping the electrophile active via the Finkelstein equilibrium without requiring heat.

Q4: My Ar-Br signal is missing in the NMR of the product. A: You likely performed an accidental metal-catalyzed reduction or coupling.

  • Check: Did you use Copper Iodide (CuI) as a catalyst? If your solvent wasn't degassed, or if you used a ligand, you might have engaged the Ar-Br in an Ullmann-type reaction. Ensure reagents are metal-free unless intended.

Logic Flow: Optimization Decision Tree

Follow this logic to rescue a failing experiment.

OptimizationTree Start START: Low Yield Observed CheckColor Is the Reagent Purple? Start->CheckColor Purify Action: Wash w/ Na2S2O3 Add Cu Turnings CheckColor->Purify Yes CheckByprod Identify Byproduct: Styrene Present? CheckColor->CheckByprod No Purify->CheckByprod YesStyrene YES: Elimination Dominant CheckByprod->YesStyrene Non-polar spot on TLC NoStyrene NO: Low Conversion CheckByprod->NoStyrene Only SM remains FixE2 1. Lower Temp (0°C) 2. Change Base (Cs2CO3) YesStyrene->FixE2 FixSN2 1. Add TBAI Catalyst 2. Switch to DMF/DMSO 3. Increase Concentration NoStyrene->FixSN2

Caption: Decision tree for troubleshooting alkylation yields based on byproduct analysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Authoritative source on vs competition in phenethyl systems).
  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.

  • Carey, F. A., Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed mechanics of solvent effects in nucleophilic substitution).
  • BenchChem Technical Support. "Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-". (Specific data on minimizing styrene formation in phenethyl alkylations).

Sources

Technical Support: Purification & Stabilization of 2-(4-Bromo-2-chlorophenyl)ethyl iodide

Author: BenchChem Technical Support Team. Date: February 2026


) Impurities & Stabilization Protocols

Executive Summary & Diagnostic

The Issue: Users frequently report that colorless samples of 2-(4-Bromo-2-chlorophenyl)ethyl iodide degrade into a pink, violet, or brown solution.

The Cause: This is a characteristic degradation pathway of alkyl iodides. The Carbon-Iodine (C-I) bond is relatively weak (


 53 kcal/mol). Exposure to photons (light) or heat causes homolytic cleavage , generating an alkyl radical and an iodine radical (

). Two iodine radicals dimerize to form elemental iodine (

), which acts as a chromophore and an oxidizer.

The Solution:

  • Immediate Purification: Biphasic chemical reduction using Sodium Thiosulfate (

    
    ).
    
  • Long-term Stabilization: Storage over activated Copper (

    
    ) turnings.
    

Standard Operating Procedure (SOP): Aqueous Removal

Context: Use this protocol when the compound is dissolved in an organic solvent (e.g., Ethyl Acetate, Dichloromethane, Ether) or before final concentration.

The Mechanism

We utilize a redox reaction to convert the non-polar, colored Iodine (


) into the polar, colorless Iodide anion (

).[1] The iodide anion is water-soluble and will partition into the aqueous phase, leaving the organic phase pure.


Protocol Steps
StepActionTechnical Note / Causality
1 Dissolution Dissolve the crude 2-(4-Bromo-2-chlorophenyl)ethyl iodide in a non-miscible solvent (e.g.,

or

). Avoid Acetone or MeOH as they are miscible with water.
2 Preparation Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

).
3 Extraction Add the thiosulfate solution to the organic phase in a separatory funnel (1:1 volume ratio).
4 Agitation Shake vigorously for 30-60 seconds. Vent frequently.
5 Observation Critical Checkpoint: The organic layer must turn from pink/violet to colorless . If color persists, repeat Steps 3-4 with fresh thiosulfate.
6 Separation Drain the organic layer. Discard the aqueous layer (contains

and tetrathionate).
7 Drying Dry the organic layer over anhydrous Magnesium Sulfate (

) to remove residual water. Filter and concentrate.

Advanced Protocol: Anhydrous Stabilization (Copper Method)

Context: Use this for long-term storage of the neat liquid or when water introduction is strictly prohibited (anhydrous reaction conditions).

The Mechanism

Copper metal acts as a "sacrificial scavenger." It reacts with free iodine to form Copper(I) Iodide (


), which precipitates as an insoluble surface coating.


Protocol Steps
  • Activate Copper: Take standard copper turnings. Wash efficiently with dilute HCl (to remove surface oxides), then water, then Acetone. Dry under vacuum.

  • Addition: Add a small amount (approx. 5-10% by mass) of activated copper turnings directly to the vial containing the alkyl iodide.

  • Storage: Store the vial in the dark at 2–8°C.

  • Monitoring: If the copper turnings turn completely black/grey, the surface is saturated. Filter the liquid and transfer to a vial with fresh copper.

Troubleshooting Logic & Workflow

Visualization: Purification Decision Tree

The following diagram outlines the logical flow for determining the correct purification strategy based on your current experimental state.

PurificationLogic Start Start: Sample is Pink/Violet IsDissolved Is sample in solution? Start->IsDissolved SolventCheck Is solvent water-miscible (e.g., THF, Acetone)? IsDissolved->SolventCheck Yes DirectCopper Add Cu turnings directly (Neat liquid) IsDissolved->DirectCopper No (Neat Oil) SwapSolvent Evaporate & Redissolve in DCM or Et2O SolventCheck->SwapSolvent Yes ThioWash Wash with 10% Na2S2O3 SolventCheck->ThioWash No SwapSolvent->ThioWash CheckColor Did color disappear? ThioWash->CheckColor RepeatWash Repeat Wash CheckColor->RepeatWash No Dry Dry (MgSO4) & Concentrate CheckColor->Dry Yes RepeatWash->CheckColor CopperStore Store over Cu turnings (Amber Vial) Dry->CopperStore DirectCopper->CopperStore

Caption: Decision tree for selecting the appropriate iodine removal method based on solvation status.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Bisulfite (


) instead of Thiosulfate? 
A:  Yes, but with caution. Bisulfite is acidic. While 2-(4-Bromo-2-chlorophenyl)ethyl iodide is relatively stable to acid, thiosulfate is preferred because it is neutral . Acidic washes can sometimes induce side reactions or hydrolysis in more sensitive substrates.

Q2: The color returns a few hours after washing. Why? A: This indicates active degradation.

  • Light: Ensure the sample is in an amber vial or wrapped in foil.

  • Purity: Trace acid impurities can accelerate decomposition. Ensure you have performed a Sodium Bicarbonate (

    
    ) wash after the thiosulfate wash to neutralize the organic layer.
    
  • Stabilizer: You likely need to store the compound over Copper turnings (See Section 3).

Q3: I have an emulsion during the thiosulfate wash. A: Emulsions are common with alkyl halides.

  • Fix: Add solid Sodium Chloride (NaCl) to the aqueous layer to increase ionic strength, or add a small amount of brine.

  • Fix: Filter the mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

Q4: Will the Copper react with the Aryl Bromide/Chloride on the ring? A: Under standard storage conditions (cold, dark, no strong ligands), Copper metal is not reactive enough to perform an oxidative addition into the Aryl-Br or Aryl-Cl bonds (Ullmann-type coupling usually requires heat and ligands). It is safe for stabilization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The authoritative source for purification of specific organic class compounds, including alkyl iodides).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying and washing organic halides).

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.

Sources

Technical Support Center: Reactivity of Steric Hindered Phenethyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Reactivity & Side Reactions in Phenethyl Iodide Substrates

Executive Summary: The "Phenethyl Paradox"

The Core Problem: Phenethyl iodides (


) present a deceptive challenge. While formally primary alkyl halides, they often exhibit the sluggish reactivity associated with secondary systems due to the steric bulk of the adjacent phenyl ring (especially if that ring is ortho-substituted).

More critically, they suffer from a fatal competing pathway:


-Hydride Elimination . The formation of styrene is thermodynamically driven by conjugation with the aromatic ring, often outcompeting the desired substitution (

) or oxidative addition steps.

The Solution Strategy: Standard nucleophilic substitutions (


) will fail. To succeed, you must switch mechanisms:
  • Transmetallation (Negishi): Using Knochel-type Zinc insertion to create a stable nucleophile.

  • Radical Pathways (Giese/Cross-Electrophile): Bypassing the steric requirement of backside attack.

  • Catalyst Switching: Moving from Palladium (prone to

    
    -elimination) to Nickel (favors radical oxidative addition).
    

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic tree below.

TroubleshootingFlow Start ANALYSIS OF CRUDE REACTION MIXTURE Result1 Starting Material (SM) Recovered (>80%) Start->Result1 No Reaction Result2 Styrene / Olefin Detected Start->Result2 Elimination Result3 Hydrodeiodination (Alkane Formed) Start->Result3 Reduction Sol1 ISSUE: Failed Oxidative Addition FIX: Activate Metal Surface (LiCl) OR: Switch to Radical Protocol Result1->Sol1 Sol2 ISSUE: Beta-Hydride Elimination FIX: Switch Pd -> Ni Catalyst FIX: Use Tridentate Ligands (Terpyridine) Result2->Sol2 Sol3 ISSUE: Protonation of Intermediate FIX: Dry Solvents (Karl Fischer <50ppm) FIX: Remove H-Atom Donors Result3->Sol3

Figure 1: Diagnostic logic for categorizing reaction failure based on crude NMR/GC-MS analysis.

Protocol Module A: The Organometallic Route (Knochel Zinc Insertion)

Applicability: Best for forming C-C bonds via Negishi coupling when the iodide is unreactive toward direct oxidative addition.

The Science: Direct insertion of Zinc into hindered alkyl iodides is kinetically slow due to the passivation of the Zinc surface. The addition of Lithium Chloride (LiCl) is critical.[1] It solubilizes the surface-bound organozinc species as a zincate complex (


), exposing fresh metal surface for further reaction [1, 2].
Step-by-Step Protocol
ParameterSpecification
Reagent Zinc Dust (Activation required)
Additive LiCl (Anhydrous, 1.5 equiv)
Solvent THF (Dry)
Temperature 25°C to 40°C

Procedure:

  • LiCl Drying (Critical): Place LiCl (1.5 equiv) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. Failure here leads to protonation.

  • Zinc Activation: Add Zinc dust (2.0 equiv) to the cooled LiCl. Add dry THF. Add 5 mol% TMSCl and stir for 10 mins to strip oxides.

  • Insertion: Add the phenethyl iodide (1.0 equiv).

  • Monitoring: Stir at RT. Monitor via GC-MS aliquots (quenched with

    
     or dilute HCl).
    
    • Success Indicator: Disappearance of R-I and appearance of R-H (after HCl quench) or R-I (after

      
       quench, indistinguishable from SM unless deuterated quench is used). Recommendation:  Quench a small aliquot with 
      
      
      
      ; look for mass shift M+1.

Why this works: The resulting alkylzinc reagent (


) is stable against 

-hydride elimination at room temperature and can be coupled using Nickel catalysts.

Protocol Module B: Nickel-Catalyzed Cross-Coupling

Applicability: Coupling the zinc reagent (from Module A) or direct reductive coupling.

The Science: Palladium catalysts often fail with phenethyl substrates because


-hydride elimination is faster than reductive elimination. Nickel  is superior here because:
  • It creates a tighter coordination sphere.

  • It can access radical cages (Single Electron Transfer), bypassing the need for a crowded

    
    -like transmetallation [3, 4].
    
Optimized Conditions (Biscoe/Fu Type)
  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or Terpyridine (Tridentate ligands suppress elimination).

  • Additive: LiI or LiCl (stabilizes the Ni species).

Diagram: Suppression of Side Reactions

NiCatalysis Substrate Phenethyl-ZnX PdPath Palladium Path (Open Coordination) Substrate->PdPath NiPath Nickel Path (Radical/Tighter) Substrate->NiPath Elimination Beta-Hydride Elimination (Styrene Formation) PdPath->Elimination Fast (k_elim > k_red) NiPath->Elimination Suppressed Coupling Reductive Elimination (Product Formation) NiPath->Coupling Fast (k_red > k_elim)

Figure 2: Kinetic preference of Nickel catalysis over Palladium for hindered alkyl substrates.

Protocol Module C: The Radical "Giese" Alternative

Applicability: If the substrate is too hindered for any metal insertion, or if you are coupling to an electron-deficient alkene (Michael acceptor).

The Science: This method abandons the 2-electron nucleophilic pathway entirely. It uses a Halogen Atom Transfer (XAT) agent (typically a silyl radical) to abstract the iodine atom, generating a phenethyl radical. This radical is planar (


) and less sensitive to steric bulk [5].
Photoredox Giese Protocol[2][3]
ComponentRecommendation
XAT Reagent (TMS)3SiH (Supersilane) or Hantzsch Ester
Photocatalyst 4CzIPN (Organic) or

Light Source Blue LED (450 nm)
Solvent DMSO or MeCN (Degassed)

Mechanism:

  • Photocatalyst becomes excited (

    
    ).
    
  • Oxidation of Silane

    
     Silyl Radical.
    
  • Silyl Radical abstracts Iodine from Phenethyl Iodide

    
    Phenethyl Radical .
    
  • Phenethyl Radical attacks Alkene (Giese Addition).

  • Crucial Step: The radical is not quenched by H-abstraction (which would give the alkane) but propagates the chain or is reduced by the PC.

Troubleshooting:

  • Issue: High amounts of alkane (reduction product).

  • Fix: Lower the concentration of the silane/H-donor. Increase the concentration of the alkene trap.

FAQ: Common Pitfalls

Q: My phenethyl iodide turns purple during storage. Is it ruined? A: The purple color is molecular iodine (


) liberated by light/heat decomposition.
  • Impact:

    
     is an oxidant and will quench organometallics (Zn/Mg) immediately.
    
  • Fix: Wash the iodide with aqueous

    
     (sodium thiosulfate) until colorless, dry over 
    
    
    
    , and filter immediately before use. Store over Copper wire in the dark.

Q: Can I use Magnesium (Grignard) instead of Zinc? A: For hindered phenethyl iodides, avoid direct Mg insertion .

  • Reason: Mg insertion is more exothermic and basic. It frequently triggers Wurtz coupling (homodimerization:

    
    ) and 
    
    
    
    -elimination.
  • Alternative: If you must use Mg, use the Turbo-Grignard Exchange method: React your iodide with

    
     at -20°C. This performs an Iodine-Magnesium exchange rather than a direct insertion [1].
    

Q: Why do I see "Styrene" in my NMR? A: This is the hallmark of


-hydride elimination.
  • Cause: Your metal center (Pd or Ni) had an open coordination site and the

    
    -hydrogen (on the carbon next to the ring) aligned agostically with the metal.
    
  • Immediate Fix: Switch to a tridentate ligand (e.g., Terpyridine) or add high concentrations of LiI to saturate the coordination sphere.

References

  • Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.

  • Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[2] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[2] Angewandte Chemie International Edition, 45(36), 6040–6044.

  • Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011).[3] Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218–1221.

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Amination, Alkylation, and Arylation. Journal of the American Chemical Society, 135(2), 624–627.

  • Bellotti, P., et al. (2022). C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation.[4] Chemical Science, 14.

Sources

Technical Support Center: Purification & Handling of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Advisory: You are likely working with 2-(4-Bromo-2-chlorophenyl)ethyl iodide , a sensitive alkylating agent often used as an intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) or agrochemicals.

This compound presents a "Purification Paradox": it is heavy and lipophilic (requiring organic solvents) but chemically labile (sensitive to light, heat, and basic conditions). The crude product typically appears as a dark purple/brown oil due to the liberation of free iodine (


), even if the reaction conversion was high.
PropertyDescription
Chemical Class Primary Alkyl Iodide / Aryl Halide
Physical State Viscous oil (may crystallize upon high purity/cooling; mp ~30-45°C predicted)
Major Impurities Free Iodine (

), Unreacted Alcohol, Styrene derivative (Elimination product), Phosphine oxides (if

method used)
Stability Low. Photosensitive and Thermolabile. Decomposes to release

.
Storage -20°C, Dark, under Argon, stabilized with Copper turnings.

Immediate Stabilization (The "Pink Product" Protocol)

Issue: The crude product is dark pink, purple, or brown. Cause: Alkyl iodides undergo homolytic cleavage (


), generating free iodine. This iodine acts as a catalyst for further decomposition (autocatalysis).
Action:  You must  remove free iodine before attempting column chromatography or distillation.
Standard Workup Workflow

Workup_Protocol Crude Crude Reaction Mixture (Dark Purple/Brown) Quench Quench/Dilute (Dilute with Et2O or MTBE) Crude->Quench Wash1 Wash 1: Sat. Na2S2O3 (Sodium Thiosulfate) Quench->Wash1 Reduces I2 to I- Check Is Organic Layer Colorless? Wash1->Check Check->Wash1 No (Repeat Wash) Wash2 Wash 2: Water then Brine Check->Wash2 Yes Dry Dry Organic Layer (MgSO4 - Neutral) Wash2->Dry Remove Water Conc Concentrate (Rotovap < 35°C) Dry->Conc Filter solids first Final Stabilized Crude (Pale Yellow Oil) Conc->Final

Figure 1: Oxidative Scrubbing Protocol. The reduction of


 (purple) to 

(colorless) by thiosulfate is the critical stabilization step.

Purification Methodologies

Method A: Flash Column Chromatography (Recommended)

Best for: <10g scale, high purity requirements.

The Challenge: The iodide is non-polar, but if you used the Appel reaction (


) or Mitsunobu conditions, you must separate it from Triphenylphosphine oxide (TPPO), which is very polar but can "streak" or co-crystallize.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: 100% Hexanes

    
     5% EtOAc/Hexanes gradient.
    
    • Note: The target iodide is very non-polar. It will elute early (

      
       in 10% EtOAc/Hexanes).
      
    • Impurity Control: The alcohol precursor will elute much later (

      
      ). The styrene impurity (elimination product) will elute just before or with the iodide.
      
  • Loading: Dry load on Celite is preferred to prevent decomposition on acidic silica.

Separation Data Table: | Compound | Approx


 (10% EtOAc/Hex) | UV Activity | Notes |
| :--- | :--- | :--- | :--- |
| Styrene Impurity  | 0.85 | Strong (254nm) | Elimination side-product. Hard to separate. |
| Target Iodide  | 0.75  | Moderate | Stains purple/brown with KMnO4. |
| Unreacted Alcohol | 0.25 | Weak/Mod | Very polar compared to iodide. |
| TPPO (

)
| 0.05 | Strong | Stays at baseline in non-polar solvents. |
Method B: High Vacuum Distillation (Scale-up >20g)

Best for: Large scale, removal of non-volatile residues.

Warning: This method carries a high risk of thermal decomposition.

  • Requirement: High vacuum (< 1 mmHg) is non-negotiable.

  • Temperature: Do not exceed a bath temperature of 120°C.

  • Stabilizer: Add copper turnings to the distillation flask to scavenge free iodine generated during heating.

Troubleshooting Guide (FAQ)

Q1: My product turned into a solid after the column, but it looks "oily." Is it pure?

A: This compound is likely a low-melting solid .

  • Diagnosis: Impurities (like solvent traces or styrene) depress the melting point, keeping it an oil (supercooling).

  • Fix: Dissolve in a minimal amount of pentane/hexanes and cool to -20°C or -78°C. Scratch the glass to induce crystallization. If it solidifies, filter rapidly cold.

Q2: I see a new spot on TLC that wasn't there before concentration. What happened?

A: You likely caused elimination (dehydrohalogenation).

  • Mechanism:[1][2] 2-(4-Bromo-2-chlorophenyl)ethyl iodide

    
     4-Bromo-2-chlorostyrene.
    
  • Cause: Did you use

    
     or basic alumina for drying? Did you heat the rotovap bath >40°C?
    
  • Prevention: Use neutral drying agents (

    
     or 
    
    
    
    ). Keep water bath cool.
Q3: The product was colorless, but turned purple overnight in the freezer.

A: This is auto-oxidation .

  • Fix: You must store the product with Copper Turnings (Cu).

    • Obtain copper wire or turnings.

    • Wash Cu with dilute HCl (to remove oxide), then water, acetone, and dry.

    • Add a small piece to the vial. The copper reacts with liberated

      
       to form 
      
      
      
      (insoluble white solid), preventing the autocatalytic cycle.

Elimination Pathway Analysis

Understanding the formation of the styrene impurity is crucial for prevention.

Elimination_Pathway Target Target Iodide (Ar-CH2-CH2-I) TS Transition State (E2 Elimination) Target->TS + Base/Heat Base Base/Heat (K2CO3, NaOH, >50°C) Styrene Styrene Impurity (Ar-CH=CH2) TS->Styrene HI HI (Acid) TS->HI

Figure 2: Decomposition Pathway. Avoid strong bases and high heat to prevent the irreversible formation of the styrene derivative.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for purification of alkyl halides and removal of iodine).

  • Vogel's Textbook of Practical Organic Chemistry. Furniss, B. S., et al. (1989).[3] Longman Scientific & Technical. (Definitive guide on alkyl iodide synthesis and thiosulfate washing protocols).

  • Synthesis of Alkyl Iodides from Alcohols. Bini, L., et al. (2009). Journal of Organic Chemistry. (Discusses Appel reaction byproducts and separation).

  • Stabilization of Alkyl Iodides. BenchChem Technical Notes. (General protocols for copper stabilization and storage of photosensitive iodides).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(4-Bromo-2-chlorophenyl)ethyl iodide before handling.

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 2-(4-Bromo-2-chlorophenyl)ethyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 2-(4-Bromo-2-chlorophenyl)ethyl iodide , a halogenated building block used in medicinal chemistry (e.g., for introducing phenethyl motifs).

Unlike standard spectral guides, this document focuses on comparative validation . It addresses the specific challenge of distinguishing the iodide product from its likely precursors (alcohols or bromides) using the Heavy Atom Effect —a counter-intuitive NMR phenomenon essential for confirming successful iodination.

Part 1: Theoretical Framework & Expert Insights

The "Heavy Atom Effect" in NMR

In standard organic chemistry, electronegativity drives chemical shifts downfield (higher ppm). However, iodine presents a unique exception known as the Heavy Atom Effect (HALA) .

  • The Anomaly: Despite Iodine being electronegative, the diamagnetic anisotropy of its large electron cloud shields adjacent protons.

  • The Result: Protons on the carbon alpha to Iodine (

    
    ) appear upfield  (lower ppm) relative to their Bromine or Chlorine analogs.
    
  • Diagnostic Value: If you are synthesizing this compound from the corresponding alcohol or bromide, the upfield shift of the methylene triplet is the definitive proof of reaction success.

Comparative Shift Prediction (Performance Metric)

The following table benchmarks the target molecule against its alternatives to aid in reaction monitoring.

MoietyCompound Type

Alpha -CH2- (ppm)

Beta -CH2- (ppm)
Diagnostic Trend

Target Product 3.15 – 3.35 3.10 – 3.25 Shielded (Upfield)

Alternative / Impurity3.45 – 3.653.15 – 3.30Deshielded relative to I

Alternative / Impurity3.65 – 3.803.05 – 3.20Further Deshielded

Precursor (Alcohol)3.70 – 3.902.90 – 3.00Distinctly Downfield

Analyst Note: A shift from ~3.8 ppm (Alcohol) to ~3.2 ppm (Iodide) confirms the substitution. If the peak remains >3.5 ppm, the reaction is incomplete or formed a chloride byproduct (common if using


 without sufficient KI).

Part 2: Experimental Protocol

Sample Preparation Strategy

To ensure high-resolution splitting patterns in the aromatic region, proper sample concentration is vital to prevent viscosity broadening.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) + 0.03% TMS.
    
    • Why?

      
       minimizes solvent overlap with the methylene region (unlike DMSO-d6, which has a water peak often obscuring the 3.3 ppm region).
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration (>20 mg) can cause line broadening, obscuring the fine meta-coupling (J ~2 Hz) of the aromatic protons.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (KI/NaI residues) which can degrade magnetic field homogeneity (shimming).

Acquisition Parameters
  • Frequency: 400 MHz or higher recommended (to resolve the aromatic ABX system).

  • Spectral Width: -2 to 14 ppm.

  • Pulse Angle:

    
     (for accurate integration).
    
  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).

Part 3: Spectral Analysis & Assignment

The Aliphatic Region (High Field)

The ethyl chain connects the aromatic ring to the iodine.

  • Structure:

    
    
    
  • Signal A (

    
    -methylene):  Triplet, 
    
    
    
    ppm,
    
    
    .
  • Signal B (

    
    -methylene):  Triplet, 
    
    
    
    ppm,
    
    
    .
  • Observation: These two triplets often appear very close together or partially overlapping depending on the field strength, creating a "pseudo-quartet" or complex multiplet appearance at lower fields (300 MHz).

The Aromatic Region (Low Field)

The 2,4-disubstitution pattern creates a specific splitting tree.

  • Position 3 (H-3): Between Cl and Br.[1][2][3]

    • Signal: Doublet (J ~2 Hz) or appearing as a Singlet.[4]

    • Coupling:Meta-coupling to H-5.

  • Position 5 (H-5): Between Br and H-6.

    • Signal: Doublet of Doublets (dd).

    • Coupling:Ortho-coupling to H-6 (J ~8 Hz) and Meta-coupling to H-3 (J ~2 Hz).

  • Position 6 (H-6): Adjacent to the ethyl chain.[5]

    • Signal: Doublet (d).

    • Coupling:Ortho-coupling to H-5 (J ~8 Hz).

Visualization: Aromatic Coupling Logic

The following diagram illustrates the splitting logic for the aromatic protons, essential for distinguishing this isomer from 2,5- or 3,4-substituted analogs.

AromaticCoupling Fig 1. Spin-Spin Coupling Tree: 1,2,4-Trisubstituted Benzene Ring H5_Origin H-5 Proton (Chemical Environment) Split_Ortho Split by H-6 (Ortho, J ≈ 8.0 Hz) H5_Origin->Split_Ortho Primary Coupling Split_Meta Split by H-3 (Meta, J ≈ 2.0 Hz) Split_Ortho->Split_Meta Secondary Coupling Final_Signal Observed Signal: Doublet of Doublets (dd) Split_Meta->Final_Signal H6 H-6 (d) Ortho Neighbor H6->Split_Ortho H3 H-3 (d/s) Meta Neighbor H3->Split_Meta

Caption: Logical flow of spin-spin coupling for the H-5 proton. The large ortho-coupling splits the signal first, followed by the fine meta-splitting, resulting in a 'dd' pattern.

Part 4: Synthesis Verification Workflow

To validate the production of 2-(4-Bromo-2-chlorophenyl)ethyl iodide, follow this decision matrix. This ensures you do not carry forward unreacted alcohol or incorrect halide byproducts.

SynthesisCheck Start Crude Product Isolated Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Alpha Check Alpha-CH2 Shift (3.1 - 3.4 ppm region) Acquire->Check_Alpha Result_Iodo Triplet at ~3.2 ppm? (Upfield Shift) Check_Alpha->Result_Iodo Primary Check Result_Alc Triplet at ~3.8 ppm? Check_Alpha->Result_Alc Result_Mix Both Signals Present? Check_Alpha->Result_Mix Success VALIDATED: Alkyl Iodide Proceed to biological assay Result_Iodo->Success Yes Fail_React FAILED: Unreacted Alcohol Re-treat with I2/PPh3 Result_Alc->Fail_React Yes Fail_Purify INCOMPLETE: Mixture Purify via Silica Column (Hexane/EtOAc) Result_Mix->Fail_Purify Yes

Caption: NMR-based decision matrix for validating the conversion of alcohol precursor to the target ethyl iodide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • University of the West Indies. (2003). Introduction to NMR Spectroscopy: Assignment Charts (Alkyl Halides). Retrieved from [Link] (Source for specific alkyl halide shift ranges).

  • Modgraph Consultants. (n.d.). Proton chemical shifts in NMR: Bromine and iodine substituent chemical shifts. Retrieved from [Link] (Detailed analysis of the Heavy Atom Effect/HALA on methylene protons).

  • Compound Interest. (2015).[4] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link] (Visual reference for comparative shift ranges).

Sources

Technical Comparison Guide: Mass Spectrometry Strategies for 2-(4-Bromo-2-chlorophenyl)ethyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2-(4-Bromo-2-chlorophenyl)ethyl iodide . Due to the unique combination of three halogen atoms (Br, Cl, I) and a labile alkyl-iodide bond, this molecule presents specific challenges in detection and structural verification.

This document compares the "performance" of different ionization techniques (Alternatives) to determine the optimal workflow for identification and purity analysis. It establishes that while Electron Ionization (EI) provides the most structural information via fragmentation, Atmospheric Pressure Chemical Ionization (APCI) is the superior alternative for molecular ion preservation.

Molecular Profile & Isotopic Signature

Before analyzing fragmentation, one must master the isotopic "fingerprint" of this molecule. The presence of Bromine (


) and Chlorine (

) creates a distinct multiplet pattern that serves as a self-validating confirmation of the halogen content.[1][2][3]

Molecular Formula:


Nominal Mass:  344 Da (based on 

)
Table 1: Theoretical Isotopic Abundance (M+ Cluster)

Note: Iodine is monoisotopic (


). The pattern is driven solely by Br and Cl.
IonCompositionApprox.[3][4][5][6][7][8][9] Relative IntensityDiagnostic Value
M (m/z 344)

30% (Base) Reference Peak
M+2 (m/z 346)

AND

40% Primary Confirmation
M+4 (m/z 348)

10% Secondary Confirmation

Rule of Thumb: A 3:4:1 intensity ratio in the molecular ion cluster is the mathematical signature of a molecule containing exactly one Bromine and one Chlorine atom.[1]

Comparative Analysis: Ionization Alternatives

The choice of ionization method drastically alters the observed spectra.[10] The following comparison evaluates the "product performance" (the molecule's detectability) across three standard MS modalities.

Alternative 1: Electron Ionization (EI) - The Structural Standard
  • Mechanism: High-energy electron bombardment (70 eV).

  • Performance:

    • Pros: Generates rich fragmentation data essential for structural elucidation. The "fingerprint" region allows for library matching.

    • Cons: The C-I bond is extremely weak (

      
       kcal/mol). In EI, the molecular ion (
      
      
      
      ) is often non-existent or very low intensity because the iodine atom is lost immediately upon ionization.
  • Verdict: Best for confirming structure via fragments, but poor for confirming molecular weight.

Alternative 2: Electrospray Ionization (ESI) - The Polar Specialist
  • Mechanism: Soft ionization from liquid phase.

  • Performance:

    • Pros: Extremely soft; preserves labile bonds.

    • Cons: Alkyl halides are non-polar and lack basic sites for protonation (

      
      ). This molecule yields very poor sensitivity  in standard ESI unless silver salts (
      
      
      
      ) are added to form adducts.
  • Verdict: Not recommended without derivatization or specific adduct formation (

    
    ).
    
Alternative 3: Atmospheric Pressure Chemical Ionization (APCI) - The Balanced Choice
  • Mechanism: Gas-phase chemical ionization (usually via Corona discharge).

  • Performance:

    • Pros: Ideal for non-polar, thermally stable compounds. Can generate

      
       or molecular radical cations with less fragmentation than EI.
      
    • Cons: Requires the sample to be volatile enough for the heated nebulizer.

  • Verdict: Superior Alternative for molecular weight confirmation of this specific alkyl iodide.

Fragmentation Pathways (Mechanism)

In Electron Ionization (EI), the fragmentation is driven by the lability of the iodine atom and the stability of the resulting carbocations.

Primary Pathway: Homolytic Cleavage (Loss of Iodine)

The dominant event is the cleavage of the C-I bond. This generates a phenethyl radical cation or, more commonly, the loss of the Iodine radical (


) to form the cation at m/z 217 .


Secondary Pathway: Formation of Tropylium-like Ions

The resulting cation (m/z 217) often rearranges. While unsubstituted phenethyl cations form stable tropylium ions, the presence of halogens on the ring (Br, Cl) may suppress ring expansion. However, secondary fragmentation will eventually lose the ethyl chain elements or the remaining halogens.

Visualization of Fragmentation Logic

The following diagram illustrates the decision flow and mechanistic pathways.

FragmentationPathway Parent Parent Molecule [M]+ m/z 344 (Weak/Absent in EI) Step1 C-I Bond Cleavage (Weakest Bond) Parent->Step1 EI (70 eV) Fragment1 Base Peak Cation [Ar-CH2-CH2]+ m/z 217 (Retains Br/Cl Pattern) Step1->Fragment1 Iodine Neutral Loss Iodine Radical (I•) Mass 127 Step1->Iodine Step2 Secondary Fragmentation (Loss of C2H4 / Halogens) Fragment1->Step2 Fragment2 Substituted Benzyl Cation [Ar-CH2]+ m/z 189 Step2->Fragment2 -C2H4 (28 Da)

Caption: Figure 1. Primary fragmentation pathway of 2-(4-Bromo-2-chlorophenyl)ethyl iodide under Electron Ionization, showing the characteristic loss of Iodine.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this protocol. It includes a "system suitability" step using the isotopic pattern as a pass/fail criterion.

Method: GC-MS (EI Mode)

Objective: Structural fingerprinting and impurity profiling.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM). Reason: DCM is volatile and solubilizes alkyl halides well.

    • Critical: Use amber glass vials. Alkyl iodides are light-sensitive and will degrade to liberate

      
      , appearing as artifacts in the MS.
      
  • GC Parameters:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Inlet Temp:

      
      .
      
    • Oven Program: Hold

      
       (2 min) 
      
      
      
      Ramp
      
      
      to
      
      
      .
  • MS Parameters:

    • Source Temp:

      
      .
      
    • Ionization Energy: 70 eV.[7][11]

    • Scan Range: m/z 50–500.

  • Validation Step (The "Trust" Check):

    • Locate the peak at m/z 217 (The [M-I]+ fragment).

    • Zoom in on the cluster at 217, 219, and 221.

    • Verify Ratio: Does it match the 3:4:1 pattern?

      • Yes: The Br and Cl are intact on the ring. Proceed.

      • No: Check for de-halogenation or contamination.

Data Summary: Predicted Mass Spectrum Peaks

m/z (Nominal)Ion IdentityOrigin/MechanismRelative Intensity (Est.)
344

Molecular Ion (Parent)< 5% (Very Weak)
217

Loss of Iodine (M - 127)100% (Base Peak)
219 Isotope of above

or

contribution
~130% (relative to 217)
127

Iodine CationVariable (10-40%)
138

Artifact WarningIf observed, check for oxidation

Note: The intensity of the m/z 219 peak will actually be higher than 217 due to the additive probability of the 3:4:1 isotopic distribution described in Section 2.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[12] (Standard reference for halogen isotopic patterns).

  • NIST Chemistry WebBook. Mass Spectrum of 1-bromo-2-chloroethane (Homolog). National Institute of Standards and Technology.[13][14][15] Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

A Comparative Guide to the Reactivity of Phenethyl Iodide and Phenethyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the choice of a leaving group in a substrate is a critical determinant of reaction outcomes. This guide provides an in-depth technical comparison of the reactivity of two common phenethyl derivatives: phenethyl iodide and phenethyl bromide. By examining the underlying mechanistic principles and presenting supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Fundamental Principles: The Role of the Leaving Group

The reactivity of alkyl halides in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions is profoundly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. The key factors governing leaving group ability are:

  • Basicity: Weaker bases are better leaving groups.

  • Polarizability: Larger, more polarizable atoms can better distribute the negative charge.

  • Bond Strength: A weaker bond to the leaving group is more easily broken.

In the context of halogens, the leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻. This trend is a direct consequence of the decreasing basicity and increasing polarizability of the halide ions, as well as the decreasing carbon-halogen bond strength.[1][2]

Mechanistic Insights: Iodide vs. Bromide in Phenethyl Systems

Phenethyl iodide and phenethyl bromide are primary alkyl halides, and their reactions are often considered through the lens of SN2 and E2 mechanisms. However, the presence of the adjacent phenyl ring introduces the possibility of neighboring group participation, leading to the formation of a phenonium ion intermediate.

Nucleophilic Substitution (SN2 and SN1-like pathways)

In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of this reaction is highly dependent on the leaving group's ability to depart. Due to the weaker carbon-iodine bond and the greater stability of the iodide anion, phenethyl iodide is expected to undergo SN2 reactions at a significantly faster rate than phenethyl bromide .[3]

The phenyl group in phenethyl halides can also participate in the substitution reaction through a phenomenon known as anchimeric assistance or neighboring group participation (NGP).[4][5] The π-electrons of the aromatic ring can act as an internal nucleophile, displacing the leaving group to form a bridged intermediate called a phenonium ion .[6][7] This pathway is particularly relevant in solvolysis reactions or with weak nucleophiles, where a carbocation-like transition state is more likely.

The effectiveness of halogens as neighboring groups themselves follows the order I > Br > Cl.[8] While this is less relevant for the phenyl group's participation, the better leaving group ability of iodide means that the initial ionization step leading to the phenonium ion will be more facile for phenethyl iodide compared to phenethyl bromide.

Caption: Formation of a phenonium ion intermediate in phenethyl halide reactions.

Elimination Reactions (E2)

In the presence of a strong, non-nucleophilic base, phenethyl halides can undergo E2 elimination to form styrene. The rate of the E2 reaction is also influenced by the leaving group. Since the carbon-halogen bond is broken in the rate-determining step, the weaker C-I bond in phenethyl iodide will again lead to a faster elimination rate compared to phenethyl bromide under identical conditions.[9]

Comparative Experimental Data

For instance, studies on the solvolysis of α-phenylethyl bromide provide kinetic data that can be used to infer the relative reactivity.[10] The rate constants for solvolysis are a measure of the ease with which the leaving group departs. While specific values for phenethyl iodide are not provided in this particular study, the general trend of halide reactivity (I > Br) is well-established.[3]

FeaturePhenethyl IodidePhenethyl Bromide
Leaving Group Ability ExcellentGood
C-X Bond Strength WeakerStronger
SN2 Reaction Rate FasterSlower
E2 Reaction Rate FasterSlower
Potential for Anchimeric Assistance Higher (due to better leaving group)Lower

Note: This table summarizes the expected relative reactivity based on established chemical principles.

Experimental Protocol for a Comparative Reactivity Study

To empirically determine the relative reactivity of phenethyl iodide and phenethyl bromide, a kinetic study of their reaction with a common nucleophile can be performed. The following protocol outlines a general procedure for a comparative SN2 reaction.

Objective: To compare the second-order rate constants for the reaction of phenethyl iodide and phenethyl bromide with sodium azide in a suitable solvent.

Materials:

  • Phenethyl iodide

  • Phenethyl bromide

  • Sodium azide (NaN₃)

  • Acetone (or another suitable polar aprotic solvent)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature bath

  • Conductivity meter or a method for quantitative analysis (e.g., HPLC, GC)

Caption: Workflow for a comparative kinetic study.

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations of phenethyl iodide, phenethyl bromide, and sodium azide in acetone.

  • Reaction Setup: In a reaction vessel maintained at a constant temperature (e.g., 25°C), mix equal volumes of the phenethyl halide solution and the sodium azide solution.

  • Data Collection:

    • Conductivity Method: If using a conductivity meter, record the conductivity of the solution at regular time intervals. The consumption of ionic reactants will lead to a decrease in conductivity.

    • Quenching and Analysis Method: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a suitable reagent). Analyze the concentration of the remaining phenethyl halide or the formed phenethyl azide using HPLC or GC.

  • Data Analysis:

    • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

    • Compare the calculated rate constants for the reactions of phenethyl iodide and phenethyl bromide.

Expected Outcome: The rate constant for the reaction of phenethyl iodide with sodium azide is expected to be significantly larger than that for phenethyl bromide, providing quantitative evidence for its higher reactivity.

Conclusion and Practical Implications

For researchers and drug development professionals, this has several practical implications:

  • Milder Reaction Conditions: The higher reactivity of phenethyl iodide may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases/nucleophiles) to achieve the desired transformation, which can be beneficial for sensitive substrates.

  • Faster Reaction Times: Reactions with phenethyl iodide will typically proceed faster, leading to increased throughput in synthetic workflows.

  • Choice of Substrate: When a phenethyl group needs to be introduced into a molecule, using phenethyl iodide as the alkylating agent can often lead to higher yields and shorter reaction times compared to phenethyl bromide. However, factors such as cost and availability of the starting materials must also be considered. Phenethyl bromide is a known precursor in the illicit synthesis of fentanyl and may be subject to stricter regulations.[11]

By understanding the fundamental differences in reactivity between phenethyl iodide and phenethyl bromide, scientists can better design and optimize their synthetic routes, leading to more efficient and successful outcomes in their research and development endeavors.

References

  • Filo. (2025, May 5). The solvolysis of α-phenylethyl bromide (RX) in ethanol-ethoxide ion. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. Retrieved from [Link]

  • Scribd. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • chemeurope.com. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate. Retrieved from [Link]

  • Vedantu. (n.d.). Neighbouring Group Participation: Concepts & Examples Explained. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Anchimeric Assistance (Neighboring Group Participation). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism for the reaction of phenethyl p-bromobenzenesulphonate with substituted pyridines under high pressures. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvent dependence of the primary deuterium kinetic isotope effect in the sodium hydroxide-catalysed E2 elimination of hydrogen bromide from p-acetyl- and p-nitro-phenethyl bromide. Retrieved from [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • ResearchGate. (2025, September 16). (PDF) Harnessing Phenonium Ions in Synthesis. Retrieved from [Link]

  • Fiveable. (2025, August 15). 11.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Pearson+. (n.d.). How does the ratio of substitution product to elimination product.... Retrieved from [Link]

  • UKEssays. (2017, May 17). Kinetics Of Nucleophilic Substitutions. Retrieved from [Link]

  • Squarespace. (n.d.). Solvolytic displacement reactions. Retrieved from [Link]

  • Scribd. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • ResearchGate. (2025, September 9). (PDF) Stereoinvertive SN1 Through Neighboring Group Participation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.19: Comparing Substitution and Elimination Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]

  • National Institute of Standards and Technology. (2005, April 7). Rate Constants for Reactions of Phenoxyl Radicals in Solution. Retrieved from [Link]

  • YouTube. (2021, October 25). Predict Substitution vs Elimination for Primary Alkyl Halides. Retrieved from [Link]

  • National Institutes of Health. (2012, September 30). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. Retrieved from [Link]

  • Vedantu. (2024, July 2). 2-phenylethyl bromide when heated with NaOEt elimination class 12 chemistry CBSE. Retrieved from [Link]

  • Reddit. (2024, June 12). For the pro's (Suzuki) : r/Chempros. Retrieved from [Link]

  • Federal Register. (2024, October 28). Possible Control of Phenethyl Bromide as a List I Chemical. Retrieved from [Link]

  • National Institutes of Health. (2024, November 12). High-Throughput Screening of Fentanyl Analogs. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2024, March 1). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion. Retrieved from [Link]

  • Ohio University. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Bromo-2-chlorophenyl)ethyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 916516-91-1 Chemical Class: Alkyl Iodide / Halogenated Aromatic Primary Hazard Mechanism: Alkylation (Nucleophilic Substitution)

Part 1: Executive Safety Summary

Senior Scientist Note: Do not treat this compound merely as a generic halogenated organic. The ethyl iodide side chain renders it a potent alkylating agent. Unlike stable aryl halides, the aliphatic carbon-iodine bond is a weak leaving group, making this molecule highly reactive toward biological nucleophiles (DNA, proteins). All protocols below are designed to mitigate this specific alkylation risk.

The Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering Controls (Mandatory): All open handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Administrative: Designated "High Hazard" area labeling; restricted access.

  • PPE: The final barrier.[1][2] See the matrix below.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is calibrated for Alkyl Iodides , which can permeate standard nitrile rubber more rapidly than simple aqueous solutions.

Protection ZoneStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill Cleanup/Scale-up)Technical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil)Laminate Barrier: Silver Shield® / 4H® or Viton® gloves required.Alkyl iodides are lipophilic. Standard nitrile degrades; double gloving provides a "sacrificial" outer layer. Laminate offers >4hr breakthrough time.
Eye/Face Chemical Safety Goggles (Indirect Vented)Full Face Shield + GogglesRisk of irreversible corneal damage from alkylating agents. Safety glasses are insufficient for liquids.
Respiratory Fume Hood (Primary). If hood fails: Half-face respirator with OV/P100 cartridges.Full-face respirator with OV/P100 cartridges.Volatility is low-to-moderate, but dust/aerosol inhalation allows rapid systemic absorption.
Body Lab coat (100% Cotton or Nomex) + Closed-toe shoes.Tyvek® Chemical Resistant Coveralls.Cotton minimizes static; Tyvek prevents saturation of street clothes during large spills.
Part 3: Operational Protocols
1. Weighing & Transfer (The Critical Moment)

Context: Static electricity can disperse fine powders of alkyl iodides, creating an inhalation hazard.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a Vented Balance Enclosure (VBE) .

  • Technique:

    • Tare the vial/boat.

    • Transfer solid using a disposable spatula (do not reuse).

    • Immediate Seal: Cap the receiving vessel before removing it from the hood.

2. Reaction Setup & Monitoring

Context: Alkyl iodides are light-sensitive. Decomposition releases free iodine (


), which is corrosive and indicates loss of reagent purity.
  • Light Protection: Wrap reaction flasks in aluminum foil or use amber glassware.

  • Visual Indicator: If the white/off-white solid turns yellow/brown, decomposition has occurred.

  • Solvent Trap: When removing solvents (rotary evaporation), the compound may co-distill or bump. Use a secondary trap containing a sodium thiosulfate solution to quench any liberated iodine vapors.

3. Decontamination & Cleaning

Context: You must chemically neutralize the "alkylating" potential before standard washing.

  • Decon Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Procedure:

    • Wipe contaminated surfaces with Thiosulfate solution (turns iodine colorless).

    • Wait 5 minutes.

    • Follow with a soap and water wash.[1][2][3][4][5][6][7][8][9]

    • Why? Thiosulfate reduces reactive iodine species and nucleophilically attacks the alkyl iodide, degrading it to less toxic inorganic salts.

Part 4: Emergency Response Visualization

Scenario: You have dropped a vial containing 500mg of solid 2-(4-Bromo-2-chlorophenyl)ethyl Iodide outside the hood.

SpillResponse Start Spill Detected (Solid/Liquid) Evacuate 1. Evacuate Area (Alert colleagues) Start->Evacuate Assess 2. Assess Hazard (Is it >1g or volatile?) Evacuate->Assess PPE_Up 3. Don High-Risk PPE (Silver Shield Gloves + Resp) Assess->PPE_Up Proceed Contain 4. Containment Cover with absorbent pads PPE_Up->Contain Neutralize 5. Chemical Decon Apply 10% Sodium Thiosulfate Contain->Neutralize Collect 6. Disposal Double bag as Haz Waste Neutralize->Collect

Caption: Workflow for managing an alkyl iodide spill. Note the specific chemical neutralization step using Thiosulfate.

Part 5: Disposal & Waste Streams[10]

Do NOT dispose of down the drain. The high halogen content and biological activity classify this as Halogenated Organic Waste .

Waste StreamCompositionPackaging
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bagged in clear polyethylene; labeled "Toxic Solid - Halogenated".
Liquid Waste Mother liquors, reaction solvents.High-Density Polyethylene (HDPE) carboy. Must not contain oxidizers (risk of iodine liberation).
Quenched Waste Thiosulfate washings.Aqueous waste stream (check pH before disposal).
Part 6: Scientific Rationale (The "Why")

The Alkylation Mechanism: The danger of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide lies in the ethyl-iodide tail. The Iodine atom is a large, polarizable leaving group (


).


In the body, $Nuc: represents nitrogen bases in DNA or thiol groups in proteins. This irreversible covalent bond causes cellular dysfunction or mutation. This is why permeation protection (gloves) is far more critical here than with standard organic acids or bases.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Alkyl Iodides (General Class). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Alkyl Halides. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals (National Academies Press). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.